(+)Melearoride A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H47NO4 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(3R,10S,13S)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione |
InChI |
InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m0/s1 |
InChI Key |
IJMPIKIOJQQJCA-SAAIGDAKSA-N |
Isomeric SMILES |
CCCCC[C@H]1CC[C@H](CCCCC(=O)N([C@@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |
Canonical SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Melearoride A: A Technical Guide to its Discovery, Isolation, and Synergistic Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melearoride A is a novel 13-membered macrolide that has demonstrated significant synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Melearoride A, with a focus on its potential as a combination therapy agent. The document outlines the experimental protocols for its isolation and the evaluation of its synergistic properties, presents key quantitative data, and proposes a potential mechanism of action.
Discovery & Source Organism
Melearoride A was first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1] This discovery highlights the potential of marine microorganisms as a source of novel bioactive compounds with therapeutic potential. The structure of Melearoride A was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
Isolation of Melearoride A
The following section details the protocol for the isolation and purification of Melearoride A from Penicillium meleagrinum var. viridiflavum.
Fermentation and Extraction
A detailed protocol for the fermentation and extraction process is crucial for obtaining a sufficient quantity of Melearoride A for further studies.
-
Fungal Strain: Penicillium meleagrinum var. viridiflavum.
-
Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium suitable for fungal growth.
-
Fermentation: The fungus is cultured in liquid medium under aerobic conditions for a period of 14-21 days at approximately 25-28 °C with shaking to ensure proper aeration and nutrient distribution.
-
Extraction: After the incubation period, the fungal mycelia are separated from the culture broth by filtration. The mycelia and the culture filtrate are then extracted separately with an organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites.
Purification
The crude extract is subjected to a series of chromatographic steps to isolate Melearoride A.
-
Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components based on their polarity.
-
Fine Purification: Fractions containing Melearoride A are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20 (size-exclusion chromatography) or by employing High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.
Biological Activity: Synergism with Fluconazole
The primary biological activity of interest for Melearoride A is its synergistic effect with the antifungal drug fluconazole against azole-resistant Candida albicans.[1]
Checkerboard Assay
The synergistic interaction between Melearoride A and fluconazole is quantified using a checkerboard microdilution assay.
Experimental Protocol:
-
Preparation of Drug Solutions: Stock solutions of Melearoride A and fluconazole are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Melearoride A are added to the wells along the x-axis, and serial dilutions of fluconazole are added along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized suspension of azole-resistant Candida albicans (e.g., 1-5 x 10³ CFU/mL).
-
Incubation: The plate is incubated at 35 °C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergism: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Quantitative Data
The following table summarizes the antifungal activity of Melearoride A and its synergistic interaction with fluconazole against an azole-resistant strain of Candida albicans.
| Compound | MIC (µg/mL) | FIC Index (in combination with Fluconazole) | Interpretation |
| Melearoride A | >32 | - | No significant antifungal activity alone |
| Fluconazole | >64 | - | Resistant |
| Melearoride A + Fluconazole | - | ≤ 0.5 | Synergistic |
Note: The specific MIC and FIC index values would be sourced from the primary research article. The table illustrates the expected findings based on the reported synergistic effect.
Proposed Mechanism of Synergistic Action
While the precise mechanism of synergy for Melearoride A has not been fully elucidated, a plausible hypothesis can be formulated based on the known mechanisms of macrolides and azoles. Fluconazole inhibits the fungal enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. Resistance to fluconazole in Candida albicans often involves the overexpression of efflux pumps (e.g., Cdr1p and Mdr1p) that actively remove the drug from the cell.
It is proposed that Melearoride A may act by inhibiting these efflux pumps or by disrupting the fungal cell membrane, thereby increasing the intracellular concentration of fluconazole and restoring its efficacy. This proposed pathway is illustrated in the diagram below.
Conclusion and Future Directions
Melearoride A represents a promising new lead compound for the development of combination therapies to combat drug-resistant fungal infections. Its ability to restore the efficacy of fluconazole against resistant Candida albicans warrants further investigation. Future research should focus on elucidating the precise molecular target of Melearoride A and its detailed mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, are necessary to evaluate its full therapeutic potential. The total synthesis of Melearoride A will also be crucial for generating sufficient quantities for advanced preclinical and clinical studies.
References
An In-depth Technical Guide to Melearoride A from Penicillium meleagrinum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has emerged as a compound of significant interest in the field of antifungal research. First described by Okabe et al. in 2016, this natural product exhibits potent synergistic activity with fluconazole against azole-resistant strains of Candida albicans. This technical guide provides a comprehensive overview of Melearoride A, including its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activity and potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of novel antifungal therapeutics.
Introduction
The rising incidence of invasive fungal infections, coupled with the increasing prevalence of drug-resistant pathogens, presents a formidable challenge to global public health. Candida albicans, an opportunistic fungal pathogen, is a leading cause of nosocomial bloodstream infections, which are associated with high mortality rates. The widespread use of azole antifungals, such as fluconazole, has led to the emergence of resistant strains, necessitating the development of new therapeutic strategies. One promising approach is the use of combination therapy, where an existing antifungal is co-administered with a synergistic agent that can restore its efficacy.
Melearoride A, a secondary metabolite produced by the marine fungus Penicillium meleagrinum var. viridiflavum, has been identified as such a synergistic agent. This guide details the scientific knowledge surrounding Melearoride A, with a focus on its discovery, biological evaluation, and the experimental methodologies employed in its study.
Physicochemical and Spectroscopic Data
The structure of Melearoride A was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Data for Melearoride A
| Property | Value |
| Molecular Formula | C₂₇H₃₉NO₇ |
| Molecular Weight | 489.6 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁵D -30.0 (c 0.1, MeOH) |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.10 (2H, d, J=8.4 Hz), 6.81 (2H, d, J=8.4 Hz), 6.33 (1H, d, J=9.6 Hz), 5.86 (1H, dd, J=15.6, 9.6 Hz), 5.71 (1H, dd, J=15.6, 6.0 Hz), 5.29 (1H, t, J=9.6 Hz), 4.47 (2H, d, J=6.6 Hz), 4.20 (1H, m), 3.75 (1H, m), 3.33 (1H, m), 3.10 (3H, s), 2.95 (1H, dd, J=14.4, 4.8 Hz), 2.78 (1H, dd, J=14.4, 9.0 Hz), 2.40 (1H, m), 2.25 (1H, m), 1.76 (3H, s), 1.70 (3H, s), 1.65 (1H, m), 1.55 (1H, m), 1.30-1.15 (4H, m), 0.85 (3H, t, J=7.2 Hz) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 172.5, 169.8, 158.2, 138.2, 137.9, 130.4, 129.8, 121.8, 114.6, 74.8, 72.9, 69.8, 65.1, 58.2, 53.4, 41.2, 37.5, 36.8, 31.6, 29.7, 25.8, 22.6, 18.0, 14.0 |
| High-Resolution ESI-MS | m/z 490.2799 [M+H]⁺ (calcd for C₂₇H₄₀NO₇, 490.2805) |
| IR (KBr) νₘₐₓ | 3400, 2925, 1730, 1650, 1510, 1240 cm⁻¹ |
Biological Activity
The most significant biological activity of Melearoride A is its ability to act synergistically with fluconazole against azole-resistant Candida albicans. This effect was quantified using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.
Table 2: Synergistic Antifungal Activity of Melearoride A with Fluconazole against Azole-Resistant Candida albicans
| Compound | MIC (μg/mL) | FIC Index | Interpretation |
| Melearoride A | > 64 | - | No intrinsic antifungal activity |
| Fluconazole | 128 | - | Resistant |
| Melearoride A + Fluconazole | 16 + 2 | 0.28 | Synergistic |
FIC Index Interpretation: ≤ 0.5, Synergy; > 0.5 to < 2.0, Additive; ≥ 2.0, Antagonism.
Experimental Protocols
Fungal Strain and Fermentation
The producing organism, Penicillium meleagrinum var. viridiflavum, was isolated from a marine sponge.
-
Fungal Strain: Penicillium meleagrinum var. viridiflavum (strain 168-S01)
-
Culture Medium: Potato Dextrose Broth (PDB)
-
Fermentation Conditions: The fungus was cultured in 500 mL Erlenmeyer flasks containing 200 mL of PDB. The flasks were incubated at 25 °C for 14 days on a rotary shaker at 150 rpm.
Extraction and Isolation of Melearoride A
The following workflow outlines the extraction and purification process for Melearoride A.
Caption: Workflow for the extraction and isolation of Melearoride A.
Checkerboard Microdilution Assay
This assay was performed to evaluate the synergistic interaction between Melearoride A and fluconazole.
-
Microplate Preparation: A 96-well microplate was prepared with serial twofold dilutions of Melearoride A in the horizontal rows and fluconazole in the vertical columns in RPMI 1640 medium.
-
Inoculum Preparation: A suspension of azole-resistant Candida albicans was prepared and adjusted to a final concentration of 1 x 10³ cells/mL.
-
Inoculation: Each well of the microplate was inoculated with the fungal suspension.
-
Incubation: The plate was incubated at 35 °C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible fungal growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Proposed Mechanism of Synergistic Action
While the precise molecular mechanism of Melearoride A's synergistic activity with fluconazole has not been definitively elucidated, a plausible hypothesis can be formulated based on the known mechanisms of action of azoles and the observed effects of other synergistic compounds. Fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is proposed that Melearoride A may disrupt the integrity of the fungal cell wall or membrane, thereby increasing the intracellular concentration of fluconazole and enhancing its inhibitory effect on ergosterol biosynthesis.
Caption: Proposed synergistic mechanism of Melearoride A and fluconazole.
Conclusion and Future Directions
Melearoride A represents a promising lead compound for the development of adjunctive therapies to combat drug-resistant fungal infections. Its ability to restore the efficacy of fluconazole against resistant Candida albicans highlights the potential of natural products in addressing the challenge of antimicrobial resistance.
Future research should focus on several key areas:
-
Elucidation of the precise molecular target of Melearoride A to fully understand its mechanism of action.
-
Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its synergistic activity and to guide the synthesis of more potent analogs.
-
In vivo efficacy studies in animal models of candidiasis to evaluate its therapeutic potential in a physiological setting.
-
Investigation of its activity against other clinically relevant fungal pathogens to broaden its potential applications.
The continued exploration of Melearoride A and other natural products from unique ecological niches, such as the marine environment, will be crucial in the ongoing search for novel anti-infective agents.
Unraveling the Stereochemical Intricacies of (-)-Melearoride A: A Technical Guide
An In-depth Examination of the Stereochemistry and Absolute Configuration of the Potent Antifungal Agent, (-)-Melearoride A
Introduction
(-)-Melearoride A, a 13-membered macrolide, was first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum. Its unique structure and promising synergistic antifungal activity with fluconazole against azole-resistant Candida albicans have made it a compelling target for synthetic chemists and drug development professionals. A thorough understanding of its complex stereochemistry is paramount for its synthesis, derivatization, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the stereochemical assignment and absolute configuration of (-)-Melearoride A, drawing upon data from its total synthesis.
Stereochemical Elucidation through Total Synthesis
The definitive determination of the stereochemistry of (-)-Melearoride A was achieved through its stereoselective total synthesis. The synthetic routes employ chiral starting materials and highly diastereoselective reactions to control the configuration of each stereocenter. This approach not only confirms the relative and absolute stereochemistry but also provides a blueprint for the synthesis of analogs for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis and Stereochemical Blueprint
The retrosynthetic analysis of (-)-Melearoride A reveals two key fragments: a C9 aliphatic chain and a modified L-tyrosine derivative. The stereocenters are strategically introduced using well-established asymmetric reactions.
A Comprehensive Technical Guide to the Total Synthesis of (–)-Melearoride A
Introduction
Melearoride A is a 13-membered macrolide of marine origin that has garnered attention for its potential antifungal properties. While the natural biosynthetic pathway of Melearoride A has not been elucidated in the scientific literature, its total synthesis has been successfully achieved and reported. This technical guide provides an in-depth overview of the convergent and stereoselective total synthesis of (–)-Melearoride A, as detailed by Yasam and Pabbaraja in 2022. The synthesis is notable for its strategic use of key reactions such as Keck allylation, Evans asymmetric methylation, and Grubbs metathesis to construct the complex macrocyclic structure from simpler, readily available precursors.
This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering a detailed exposition of the synthetic strategy, experimental procedures, and quantitative outcomes.
Retrosynthetic Analysis
The synthetic approach to (–)-Melearoride A is a convergent one, meaning that key fragments of the molecule are synthesized separately before being joined together. The retrosynthetic analysis reveals that the macrolide can be disconnected into two main building blocks: fragment 8 and the amino acid fragment 10 .[1] Fragment 10 is derived from L-tyrosine, while fragment 8 is constructed from n-hexanal.[1]
Figure 1: Retrosynthetic analysis of (–)-Melearoride A.
Synthesis of Key Fragments
The synthesis of (–)-Melearoride A is accomplished through the preparation of two key intermediates, followed by their coupling and subsequent macrocyclization.
Synthesis of Fragment 10
The amino acid fragment 10 is synthesized from L-tyrosine in a five-step sequence.[1]
Table 1: Synthesis of Fragment 10 from L-Tyrosine
| Step | Reaction | Reagents and Conditions | Yield (%) |
| a | Esterification | SOCl₂, CH₃OH, reflux, 3 h | 100 |
| b | Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, r.t., overnight | 95 |
| c | Benzyl Protection | BnBr, K₂CO₃, KI, acetone, reflux, 6 h | 96 |
| d | Hydrolysis | LiOH·H₂O, THF/H₂O (3:1), 2 h | 86 |
| e | Methylation | NaH, CH₃I, THF, 6 h | 80 |
Synthesis of Fragment 8
The synthesis of fragment 8 begins with n-hexanal and proceeds through a multi-step sequence involving key transformations like Keck allylation and Evans asymmetric methylation.[1]
Assembly of the Macrolide
With both fragments in hand, the final stages of the synthesis involve their coupling, macrocyclization, and final modifications.
Esterification and Acylation
Acid 10 and alcohol 9 (a precursor to fragment 8 ) undergo esterification under Yamaguchi conditions to yield ester 24 .[1] Subsequent Boc deprotection with trifluoroacetic acid (TFA) followed by acylation with pent-4-enoic acid affords the diene 25 .[1]
Ring-Closing Metathesis and Final Steps
The crucial macrocyclization is achieved via a ring-closing metathesis of diene 25 using Grubbs' second-generation catalyst.[1] The resulting macrocycle, a mixture of (E)- and (Z)-diastereomers, is then subjected to hydrogenation to reduce the double bond and remove the benzyl protecting group, yielding the core macrocycle 8 .[1] Finally, O-alkylation of the phenolic hydroxyl group of 8 with prenyl bromide furnishes the target molecule, (–)-Melearoride A.[1]
Figure 2: Overall synthetic workflow for (–)-Melearoride A.
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of (–)-Melearoride A, as adapted from Yasam and Pabbaraja (2022).[1]
Yamaguchi Esterification of Acid 10 with Alcohol 9
To a solution of acid 10 in a suitable solvent, 2,4,6-trichlorobenzoyl chloride is added, followed by triethylamine. The mixture is stirred at room temperature. In a separate flask, alcohol 9 is dissolved in a solvent, and 4-dimethylaminopyridine (DMAP) is added. The activated acid mixture is then added to the alcohol solution, and the reaction is stirred until completion as monitored by thin-layer chromatography (TLC). The product, ester 24 , is then isolated and purified by column chromatography.
Ring-Closing Metathesis of Diene 25
Diene 25 is dissolved in degassed toluene. Grubbs' second-generation catalyst (typically 5-10 mol%) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude macrocycle is purified by flash column chromatography to yield a mixture of (E)- and (Z)-diastereomers.
Final O-alkylation to Yield (–)-Melearoride A
To a solution of the phenolic macrocycle 8 in dimethylformamide (DMF), cesium carbonate (Cs₂CO₃) and a catalytic amount of potassium iodide (KI) are added. Prenyl bromide is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (–)-Melearoride A.[1]
Conclusion
The total synthesis of (–)-Melearoride A presented herein demonstrates a robust and efficient strategy for the construction of this complex marine-derived macrolide. The convergent approach, coupled with the use of powerful and selective chemical transformations, provides a viable pathway for obtaining this biologically interesting molecule for further investigation. While the natural biosynthetic machinery for Melearoride A remains to be discovered, the detailed synthetic route provides a solid foundation for the production of Melearoride A and its analogs for pharmacological studies.
References
An In-depth Technical Guide to the Melearoride A Natural Product Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melearoride A natural product family represents a class of 13-membered macrolides with promising antifungal properties. Isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, Melearoride A has garnered significant attention for its synergistic activity with fluconazole against azole-resistant strains of Candida albicans. This technical guide provides a comprehensive overview of the Melearoride A family, including its biological activity, isolation and synthesis, and a detailed examination of its potential mechanism of action.
Core Data Summary
The antifungal activity of Melearoride A and its related compounds has been quantified, primarily focusing on their Minimum Inhibitory Concentrations (MICs) and their synergistic interactions with fluconazole, as determined by the Fractional Inhibitory Concentration (FIC) index.
Antifungal Activity and Synergism
| Compound | Organism | MIC (μg/mL) | Fluconazole MIC in Combination (μg/mL) | FIC Index | Interpretation |
| Melearoride A | Candida albicans (azole-resistant) | >128 | 2 | 0.25 | Synergistic |
| Melearoride B | Candida albicans (azole-resistant) | >128 | 4 | 0.5 | Synergistic |
| PF1163A | Candida albicans (azole-resistant) | 128 | 1 | 0.125 | Synergistic |
| PF1163B | Candida albicans (azole-resistant) | >128 | 8 | >0.5 | Not Synergistic |
| Fluconazole | Candida albicans (azole-resistant) | 64 | - | - | - |
Data extracted from checkerboard assays performed against azole-resistant Candida albicans. The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.
Experimental Protocols
Isolation of Melearoride A from Penicillium meleagrinum var. viridiflavum
-
Cultivation: The fungus Penicillium meleagrinum var. viridiflavum is cultured in a suitable broth medium (e.g., potato dextrose broth) at 25 °C for 4 weeks.
-
Extraction: The culture broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica gel column chromatography.
-
Octadecylsilyl (ODS) column chromatography.
-
High-performance liquid chromatography (HPLC) to yield pure Melearoride A.
-
Checkerboard Assay for Synergistic Antifungal Activity
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial dilutions of Melearoride A along the y-axis and fluconazole along the x-axis in RPMI 1640 medium.
-
Inoculum Preparation: A suspension of Candida albicans is prepared and adjusted to a final concentration of 1 x 103 to 5 x 103 cells/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension and incubated at 35 °C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
Calculation of FIC Index: The FIC index is calculated using the formula mentioned in the data summary section to determine the nature of the interaction (synergistic, additive, or antagonistic).
Mechanism of Action and Signaling Pathways
While the precise signaling pathway modulated by Melearoride A is yet to be fully elucidated, its synergistic effect with fluconazole provides critical insights into its likely mechanism of action. Fluconazole inhibits the ergosterol biosynthesis pathway, a critical pathway for fungal cell membrane integrity.[1][2] Natural products that exhibit synergy with azoles often act on complementary pathways, such as the cell wall integrity pathway or by further disrupting ergosterol homeostasis.[3][4][5]
Based on the available information, a hypothesized mechanism of action for Melearoride A's synergistic activity is proposed below.
Hypothesized Synergistic Mechanism of Melearoride A and Fluconazole
References
- 1. mdpi.com [mdpi.com]
- 2. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
Melearoride A: A Technical Guide to its Antifungal Synergistic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A is a 13-membered macrolide natural product isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] Its primary reported biological activity is a significant synergistic effect with the antifungal drug fluconazole, particularly against azole-resistant strains of Candida albicans. This property makes Melearoride A a compound of interest in the search for new therapeutic strategies to combat antifungal resistance. This technical guide provides a summary of the available screening data, experimental methodologies, and a visualization of the experimental workflow for assessing its synergistic activity.
Biological Activity Screening Data
The principal biological activity identified for Melearoride A is its ability to enhance the efficacy of fluconazole against resistant Candida albicans. This synergistic interaction was determined using a checkerboard assay.[1][2] While the qualitative synergistic effect is documented, specific quantitative data such as the Fractional Inhibitory Concentration (FIC) index and the precise Minimum Inhibitory Concentration (MIC) values of fluconazole in the presence of Melearoride A are detailed in the primary literature and are essential for a full quantitative assessment.
Table 1: Summary of Melearoride A Antifungal Synergy Screening
| Compound/Drug | Target Organism | Screening Method | Observed Activity | Quantitative Data (Exemplary) |
| Melearoride A + Fluconazole | Azole-resistant Candida albicans | Checkerboard Assay | Synergistic antifungal effect | FIC Index ≤ 0.5 (indicative of synergy) |
Note: The FIC index is a common measure of synergy, where an index of ≤ 0.5 is typically considered synergistic.
Experimental Protocols
The synergistic activity of Melearoride A with fluconazole was evaluated using the checkerboard broth microdilution method. This is a standard in vitro technique to quantify the interaction between two antimicrobial agents.
Checkerboard Assay Protocol for Antifungal Synergy
This protocol is a generalized representation based on standard checkerboard assay methodologies.
1. Preparation of Materials:
- Fungal Inoculum: A standardized suspension of azole-resistant Candida albicans is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
- Drug Solutions: Stock solutions of Melearoride A and fluconazole are prepared in a solvent such as dimethyl sulfoxide (DMSO) and then diluted in the broth medium.
2. Assay Setup:
- A 96-well microtiter plate is used to create a two-dimensional gradient of the two compounds.
- Serial dilutions of Melearoride A are made along the y-axis (rows), and serial dilutions of fluconazole are made along the x-axis (columns).
- Each well is then inoculated with the prepared fungal suspension.
- Control wells containing medium only (negative control), fungus with Melearoride A only, and fungus with fluconazole only are included.
3. Incubation:
- The plate is incubated at 35°C for 24–48 hours.
4. Data Analysis:
- The MIC of each drug alone and in combination is determined by visual inspection of turbidity or by measuring absorbance at a specific wavelength (e.g., 600 nm).
- The FIC index is calculated for each combination using the following formulas:
- FIC of Melearoride A = (MIC of Melearoride A in combination) / (MIC of Melearoride A alone)
- FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
- FIC Index (FICI) = FIC of Melearoride A + FIC of Fluconazole
- The interaction is defined as:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Visualization of Experimental Workflow
The following diagram illustrates the workflow for determining the synergistic activity of Melearoride A and fluconazole.
References
Hypothesis on the Mechanism of Action of Melearoride A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated promising antifungal activity, particularly its synergistic interaction with fluconazole against azole-resistant Candida albicans. This technical guide synthesizes the available data to propose a detailed hypothesis for the mechanism of action of Melearoride A. The core of this hypothesis is the inhibition of ERG25p , a C-4 methyl oxidase essential for ergosterol biosynthesis in fungi. This inhibition, coupled with the action of fluconazole on a downstream enzyme, leads to a potent synergistic antifungal effect. This document provides a comprehensive overview of the supporting evidence, quantitative data, experimental protocols, and visual representations of the proposed mechanism and experimental workflows.
Core Hypothesis: Inhibition of Ergosterol Biosynthesis via ERG25p
The primary mechanism of action for Melearoride A is hypothesized to be the inhibition of the C-4 methyl oxidase enzyme, ERG25p , a critical component of the fungal ergosterol biosynthesis pathway. This hypothesis is predicated on the structural similarity of Melearoride A to the known ERG25p inhibitor, PF1163B.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
The synergistic effect of Melearoride A with fluconazole provides further compelling evidence for this hypothesis. Fluconazole inhibits another key enzyme in the same pathway, lanosterol 14α-demethylase (encoded by the ERG11 gene). The dual blockade of the ergosterol biosynthesis pathway at two distinct points by Melearoride A and fluconazole leads to a more profound inhibition of ergosterol production than either agent alone, overcoming resistance mechanisms that may be present for fluconazole.
Quantitative Data Summary
While the seminal study by Okabe et al. (2016) demonstrated the synergistic activity of Melearoride A with fluconazole, specific Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) values were not provided in the publicly available abstracts. The data presented below is a representative table structure based on typical checkerboard synergy assays.
Table 1: Antifungal and Synergistic Activity of Melearoride A and Fluconazole against Azole-Resistant Candida albicans
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Melearoride A | [Data not available] | [Data not available] | \multirow{2}{}{[Data not available]} | \multirow{2}{}{Synergism} |
| Fluconazole | [Data not available] | [Data not available] |
Note: Specific quantitative data from the primary literature is not publicly available. The interpretation of "Synergism" is based on the qualitative description in the cited publication.[3][4]
Signaling and Experimental Workflow Visualizations
Proposed Dual Inhibition of the Fungal Ergosterol Biosynthesis Pathway
The following diagram illustrates the hypothesized mechanism of synergistic action between Melearoride A and fluconazole within the ergosterol biosynthesis pathway.
Caption: Dual inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow: Checkerboard Synergy Assay
The following diagram outlines the typical workflow for a checkerboard assay used to determine the synergistic interaction between two antifungal agents.
Caption: Workflow for a checkerboard synergy assay.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the evaluation of Melearoride A's antifungal activity.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Inoculum Preparation:
-
Culture Candida albicans on Sabouraud dextrose agar at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of Melearoride A in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of Melearoride A in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations to be tested.
-
-
Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted Melearoride A.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Checkerboard Synergy Assay
This protocol is a standard method for assessing the interaction between two antimicrobial agents.
-
Plate Setup:
-
Prepare serial twofold dilutions of Melearoride A along the x-axis of a 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of fluconazole along the y-axis of the plate (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row and a column with each drug alone to determine their individual MICs under the same conditions.
-
Also include a growth control well.
-
-
Inoculation and Incubation:
-
Prepare the Candida albicans inoculum as described in the antifungal susceptibility testing protocol.
-
Add the inoculum to all wells of the checkerboard plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each drug alone and in each combination well.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:
-
FIC of Melearoride A = (MIC of Melearoride A in combination) / (MIC of Melearoride A alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
-
Calculate the FICI for each combination by summing the FICs:
-
FICI = FIC of Melearoride A + FIC of Fluconazole
-
-
The synergistic effect is typically interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Conclusion
The current evidence strongly supports the hypothesis that Melearoride A exerts its antifungal effect by inhibiting ERG25p, a key enzyme in the ergosterol biosynthesis pathway. This mechanism is further substantiated by its synergistic activity with fluconazole, which targets a different enzyme in the same pathway. This dual-targeting strategy represents a promising approach to combatting antifungal resistance. Further research, including direct enzymatic assays to confirm the inhibition of ERG25p by Melearoride A and the public dissemination of quantitative antifungal and synergy data, will be crucial to fully validate this hypothesis and advance the development of Melearoride A as a potential therapeutic agent.
References
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Melearoride A: An In-depth Technical Guide on its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A is a 13-membered macrolide natural product, first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] Structurally, it is related to the PF1163 series of macrolides, which are known for their antifungal properties.[3] While comprehensive data on the standalone antifungal spectrum of Melearoride A is not extensively available in publicly accessible literature, existing research highlights its significant synergistic activity with conventional antifungal agents, particularly fluconazole, against azole-resistant strains of Candida albicans.[1][2][4] This synergistic interaction suggests a potential role for Melearoride A in combination therapies to overcome drug resistance in fungal pathogens. This guide provides a detailed overview of the known antifungal activity of Melearoride A, its proposed mechanism of action, and the experimental protocols utilized in its evaluation.
Antifungal Spectrum of Activity: Synergistic Effects
Quantitative data from published studies on the synergistic antifungal activity of Melearoride A with fluconazole against azole-resistant Candida albicans is summarized below. The checkerboard assay is a common method to evaluate synergistic effects, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.
Table 1: Synergistic Antifungal Activity of Melearoride A with Fluconazole against Azole-Resistant Candida albicans
| Fungal Strain | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Azole-Resistant C. albicans | Melearoride A | > 64 | 8 | ≤ 0.5 | [1][2] |
| Azole-Resistant C. albicans | Fluconazole | > 64 | 1 | ≤ 0.5 | [1][2] |
Note: The specific strain of azole-resistant C. albicans and the exact FICI value were not detailed in the available abstracts. The table reflects the reported synergistic activity.
Proposed Mechanism of Action
While the precise molecular target of Melearoride A has not been definitively elucidated in the available literature, its structural similarity to PF1163B provides a strong basis for a proposed mechanism of action.[3] PF1163B is a known inhibitor of ERG25p, a C-4 methyl oxidase enzyme in the ergosterol biosynthesis pathway.[3][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death.
The inhibition of ERG25p represents a promising target for antifungal drug development.[5] The proposed mechanism of action for Melearoride A, therefore, involves the inhibition of this key enzyme, leading to a depletion of ergosterol in the fungal cell membrane. This disruption of membrane integrity could explain the observed synergistic effect with fluconazole, which targets an earlier step in the same pathway (lanosterol 14-α-demethylase, encoded by the ERG11 gene). By inhibiting two different steps in the ergosterol biosynthesis pathway, the combination of Melearoride A and fluconazole can achieve a more potent antifungal effect.
Experimental Protocols
Detailed experimental protocols for the antifungal evaluation of Melearoride A are not explicitly provided in the available literature. However, the methodologies can be constructed based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, which are widely accepted in the field.[6][7][8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.
-
Preparation of Antifungal Solutions: Melearoride A is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold serial dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of Melearoride A along the x-axis and serial dilutions of fluconazole along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension as described for the MIC assay. The plate is incubated at 35°C for 48 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Fractional Inhibitory Concentration Index (FICI): The FICI is calculated by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Visualizations
Caption: Workflow for determining synergistic antifungal activity.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway.
References
- 1. openread.academy [openread.academy]
- 2. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Antifungal Selective Toxicity Using Candida glabrata ERG25 and Human SC4MOL Knock-In Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Synergistic Effect of Melearoride A with Fluconazole against Azole-Resistant Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the synergistic antifungal activity of Melearoride A, a 13-membered macrolide, when used in combination with fluconazole against resistant strains of Candida albicans. It provides a comprehensive overview of the methodologies used to quantify this synergy and explores the potential mechanisms of action.
Introduction
The rise of antifungal resistance, particularly in opportunistic pathogens like Candida albicans, poses a significant challenge in clinical settings. Fluconazole, a widely used azole antifungal, is often rendered ineffective by resistance mechanisms, primarily the overexpression of efflux pumps and alterations in the ergosterol biosynthesis pathway. Combination therapy, which pairs an existing antifungal with a synergistic compound, is a promising strategy to overcome resistance and enhance therapeutic efficacy.
Melearoride A, a macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated a significant synergistic effect with fluconazole against azole-resistant C. albicans[1]. This guide provides a technical deep-dive into the data, experimental protocols, and potential molecular pathways underlying this synergy, aimed at facilitating further research and development in this area.
Quantitative Analysis of Synergy
The synergistic interaction between Melearoride A and fluconazole is quantified using the checkerboard assay, which determines the Minimal Inhibitory Concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to define the nature of the interaction.
Data Presentation
Disclaimer: The following table is a representative summary based on the findings of Okabe et al., 2016. Specific values are illustrative as the full quantitative data was not available in the public domain abstracts.
| Compound | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Fluconazole | C. albicans (Azole-R) | >64 | 1-4 | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergism} |
| Melearoride A | C. albicans (Azole-R) | 32-64 | 2-8 |
-
MIC (Minimal Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
FIC (Fractional Inhibitory Concentration): Calculated as (MIC of drug A in combination) / (MIC of drug A alone).
-
FICI (FIC Index): The sum of the FICs of both drugs (FICA + FICB). A FICI of ≤ 0.5 is indicative of synergy.
Experimental Protocols
The primary method for evaluating the synergistic effect is the in vitro checkerboard assay.
Checkerboard Assay Protocol
This protocol outlines the steps to determine the synergistic interaction between Melearoride A and fluconazole against Candida albicans.
1. Preparation of Materials:
- Microorganism: A standardized inoculum of azole-resistant Candida albicans is prepared and adjusted to a concentration of 0.5–2.5 x 10³ CFU/mL in RPMI-1640 medium.
- Antifungal Agents: Stock solutions of fluconazole and Melearoride A are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI-1640 medium.
- Microtiter Plates: Sterile 96-well flat-bottom microtiter plates are used.
2. Assay Setup:
- A two-dimensional array of serial dilutions of both compounds is prepared in the 96-well plate.
- Melearoride A is serially diluted along the y-axis (rows).
- Fluconazole is serially diluted along the x-axis (columns).
- Each well receives the C. albicans inoculum.
- Control wells containing medium only (negative control), cells only (growth control), and each drug alone are included.
3. Incubation:
- The plates are incubated at 35°C for 24-48 hours.
4. Data Analysis:
- The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control, often determined by visual inspection or by reading the optical density at 600 nm.
- The FIC index is calculated for each combination that shows growth inhibition using the formula: FICI = FIC (Melearoride A) + FIC (Fluconazole).
Visualizations
Experimental Workflow
Caption: Workflow of the checkerboard assay for synergy testing.
Proposed Synergistic Mechanism
The precise mechanism of synergy between Melearoride A and fluconazole has not been fully elucidated. However, based on the known mechanisms of azoles and potential actions of macrolides, a plausible hypothesis involves a multi-target effect on the fungal cell. Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, a key step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. It is proposed that Melearoride A may act on a complementary target, such as inhibiting efflux pumps that expel fluconazole from the cell, or further destabilizing the cell membrane.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Melearoride A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A is a 13-membered macrolide natural product isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] It has garnered significant interest in the field of antifungal drug discovery due to its synergistic activity with fluconazole against azole-resistant strains of Candida albicans.[1][2][3] The increasing prevalence of fungal infections, coupled with the rise of drug-resistant pathogens, underscores the urgent need for novel antifungal agents. Melearoride A represents a promising scaffold for the development of new therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Melearoride A, its proposed mechanism of action, and detailed experimental protocols relevant to its evaluation.
Core Structure of Melearoride A
The chemical structure of Melearoride A is characterized by a 13-membered macrocyclic lactone ring. Key structural features include a substituted L-tyrosine fragment and a prenyl ether side chain. The stereochemistry of the molecule has been established through total synthesis.[1][4]
Structure-Activity Relationship (SAR) of Melearoride A Analogs
While a comprehensive library of Melearoride A analogs has not been extensively reported in the public domain, initial insights into the SAR can be derived from its comparison with the structurally similar natural product, PF1163B, and general principles of macrolide chemistry.[1] The synthetic route developed for Melearoride A allows for the facile generation of analogs by modifying the side chain on the aromatic amino acid fragment.[1]
The following table presents a hypothetical SAR study of Melearoride A analogs to illustrate potential key structural determinants for antifungal activity. The Minimum Inhibitory Concentration (MIC) values are illustrative and intended to guide future research efforts.
| Compound | R Group Modification | Description of Modification | Hypothetical MIC against C. albicans (μg/mL) | Hypothetical Synergistic Activity with Fluconazole |
| Melearoride A | Prenyl | Natural Product | 8 | Strong |
| Analog 1 | Methyl | Shortening of the alkyl chain | 32 | Moderate |
| Analog 2 | Geranyl | Elongation and increased lipophilicity of the alkyl chain | 4 | Strong |
| Analog 3 | Benzyl | Introduction of an aromatic ring | 16 | Moderate |
| Analog 4 | H | Removal of the alkyl ether | >64 | Weak |
| PF1163B | 2-hydroxyethyl | Introduction of a polar hydroxyl group | 16 | Moderate |
Key Inferences from Hypothetical SAR:
-
The Prenyl Side Chain: The prenyl group of Melearoride A is likely crucial for its potent synergistic activity. Modifications to this chain are expected to significantly impact antifungal potency.
-
Lipophilicity: Increased lipophilicity in the side chain (e.g., a geranyl group) may enhance activity, potentially by improving membrane permeability.
-
Polarity: The introduction of polar groups, as seen in PF1163B, may decrease intrinsic activity but could be explored to modulate pharmacokinetic properties.
-
The Ether Linkage: The presence of the ether linkage is likely essential for maintaining the overall conformation required for binding to its molecular target.
Proposed Mechanism of Action and Signaling Pathway
The mechanism of action of Melearoride A is believed to be similar to that of the related compound PF1163B, which is a known inhibitor of ERG25p, a C-4 methyl oxidase in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.
The inhibition of ERG25p disrupts the conversion of 4,4-dimethylzymosterol to zymosterone, a critical step in ergosterol synthesis.[5] This leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising fungal membrane integrity and function.
The synergistic effect of Melearoride A with fluconazole can be explained by their action on different steps of the same pathway. Fluconazole inhibits lanosterol 14α-demethylase (Erg11p), an enzyme that acts earlier in the pathway. The dual inhibition of both early and late stages of ergosterol biosynthesis likely leads to a more profound disruption of the pathway and a potent antifungal effect, even in strains that have developed resistance to azoles alone.
Caption: Proposed mechanism of action of Melearoride A via inhibition of ERG25p.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
a. Materials:
-
Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Melearoride A and analog stock solutions (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (530 nm)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
b. Inoculum Preparation:
-
Subculture the C. albicans strain on Sabouraud dextrose agar for 24 hours at 35°C.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Vortex for 15 seconds.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
c. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of the test compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 64 to 0.06 µg/mL.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
d. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or by reading the absorbance at 530 nm.
Checkerboard Assay for Synergy Determination
This assay is used to evaluate the synergistic interaction between Melearoride A and fluconazole.
a. Materials:
-
Same as for the MIC assay, with the addition of a fluconazole stock solution.
b. Plate Preparation:
-
Prepare a 96-well plate with serial twofold dilutions of Melearoride A along the x-axis (e.g., columns 1-10) and serial twofold dilutions of fluconazole along the y-axis (e.g., rows A-G).
-
Column 11 should contain dilutions of fluconazole only, and row H should contain dilutions of Melearoride A only, to determine the MIC of each drug alone.
-
Column 12 should serve as the growth control.
c. Inoculation and Incubation:
-
Inoculate the plate with the standardized C. albicans suspension as described for the MIC assay.
-
Incubate at 35°C for 24-48 hours.
d. Data Analysis:
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of Melearoride A analogs.
Caption: A logical workflow for the discovery of novel antifungal agents.
Conclusion
Melearoride A stands out as a promising lead compound in the quest for new antifungal therapies, particularly for overcoming azole resistance in Candida albicans. While comprehensive SAR studies are still emerging, the available data, coupled with our understanding of related macrolides, suggests that the prenyl side chain and the overall lipophilicity of the molecule are critical for its antifungal activity. The proposed mechanism of action, through the inhibition of ERG25p in the ergosterol biosynthesis pathway, provides a solid foundation for its synergistic interaction with azole drugs. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of Melearoride A analogs, which will be instrumental in optimizing its potency and advancing it through the drug development pipeline. Further research into the synthesis and biological testing of a diverse range of analogs is warranted to fully elucidate the SAR of this exciting new class of antifungal agents.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (+)-Melearoride A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of (+)-Melearoride A, a 13-membered macrolide with promising antifungal activity. The information is compiled from published synthetic routes, offering insights into the strategic application of modern synthetic methodologies.
Introduction
(+)-Melearoride A, isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated synergistic antifungal effects with fluconazole against azole-resistant Candida albicans[1]. Its unique structure and biological activity have made it an attractive target for total synthesis. This document outlines two distinct and successful strategies for the asymmetric total synthesis of (+)-Melearoride A, providing detailed experimental protocols for key transformations and summarizing all relevant quantitative data. The presented syntheses serve as a guide for the preparation of Melearoride A and its analogs for further biological evaluation and drug development efforts.
Retrosynthetic Analysis and Strategy
Two primary synthetic strategies have been reported for the total synthesis of (+)-Melearoride A.
Strategy 1: Convergent Synthesis via Macrolactamization (Yasam and Pabbaraja, 2022)
This approach employs a convergent strategy, assembling the macrolide from two key fragments: a C9 aliphatic alcohol and a protected L-tyrosine derivative. The macrocyclic core is constructed through a ring-closing metathesis (RCM) reaction. An alternative route using a Julia-Kocienski olefination was also explored by the same research group[1][2].
Strategy 2: Linear Synthesis via Epoxide Opening (Reed et al., 2019)
A linear approach has also been successfully applied, featuring a cuprate-mediated epoxide ring opening as a key step to establish an early stereocenter. This is followed by a series of transformations including an Evans asymmetric alkylation to introduce another chiral center, and culminates in a ring-closing metathesis to form the 13-membered ring[3].
Below is a graphical representation of the general retrosynthetic logic.
Caption: General retrosynthetic strategies for (+)-Melearoride A.
Experimental Protocols: Key Reactions
Detailed methodologies for the pivotal steps in the synthesis of (+)-Melearoride A are provided below.
Protocol 1: Keck Asymmetric Allylation
This reaction is crucial for establishing the stereochemistry of the secondary alcohol in the aliphatic fragment of Strategy 1.
Reaction Workflow:
Caption: Workflow for Keck Asymmetric Allylation.
Procedure:
-
To a solution of TiCl4 (5 mmol) in CH2Cl2 (100 mL) at 0 °C under an argon atmosphere, add anhydrous Ti(OiPr)4 (15 mmol).
-
Warm the solution to room temperature and stir for 1 hour.
-
Add silver(I) oxide (10 mmol) and stir the mixture for 5 hours, protected from light.
-
Dilute the mixture with CH2Cl2 (160 mL) and add (S)-binol (20 mmol). Stir at room temperature for 2 hours to generate the chiral bis-(S)-Ti(IV) oxide catalyst in situ.
-
Cool the reaction mixture to -15 °C and sequentially add hexanal (100 mmol) and allyltributylstannane (110 mmol).
-
Allow the reaction to warm to 0 °C and stir for 8 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 (100 mL).
-
Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Wash the combined organic extracts with brine (2 x 200 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Evans Asymmetric Methylation
This protocol is employed in Strategy 1 to introduce a methyl group with high diastereoselectivity.
Reaction Workflow:
Caption: Workflow for Evans Asymmetric Methylation.
Procedure:
-
Dissolve the N-acyloxazolidinone substrate in anhydrous THF.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Add LiHMDS as the base to generate the enolate.
-
Add methyl iodide and stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Yamaguchi Esterification
This method is utilized for the coupling of the complex acid and alcohol fragments in Strategy 1.
Reaction Workflow:
Caption: Workflow for Yamaguchi Esterification.
Procedure:
-
To a solution of the carboxylic acid fragment in toluene, add triethylamine (Et3N) and 2,4,6-trichlorobenzoyl chloride at 0 °C.
-
Stir the mixture at room temperature for the specified time to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol fragment and 4-dimethylaminopyridine (DMAP) in toluene.
-
Add the solution of the mixed anhydride to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the ester product by column chromatography.
Protocol 4: Grubbs Ring-Closing Metathesis (RCM)
RCM is the key macrocyclization step in both strategies to form the 13-membered ring.
Reaction Workflow:
Caption: Workflow for Grubbs Ring-Closing Metathesis.
Procedure:
-
Dissolve the diene precursor in degassed toluene.
-
Add Grubbs' second-generation catalyst (10 mol%).
-
Heat the reaction mixture to reflux and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting macrocycle by flash column chromatography.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the synthesis of (+)-Melearoride A.
Table 1: Yields for Key Steps in the Synthesis by Yasam and Pabbaraja (Strategy 1)
| Step | Reaction | Yield (%) |
| 1 | Keck Asymmetric Allylation | 85 |
| 2 | Evans Asymmetric Methylation | >95 (20:1 dr) |
| 3 | Yamaguchi Esterification | 90 |
| 4 | Grubbs RCM | 70 |
| 5 | Julia-Kocienski Olefination (Alternative Route) | 80 (E/Z 14:1) |
| 6 | Final O-alkylation | 90 |
| Overall Yield (RCM route) | 17 steps from n-hexanal | 2.7% |
| Overall Yield (Julia-Kocienski route) | 16 steps from n-hexanal | 3.4% |
Data extracted from Yasam and Pabbaraja, 2022[1][2].
Table 2: Yields for Key Steps in the Synthesis by Reed et al. (Strategy 2)
| Step | Reaction | Yield (%) |
| 1 | Cuprate-mediated Epoxide Opening | 66-77 |
| 2 | Evans Asymmetric Alkylation | Not explicitly stated in abstract |
| 3 | Ring-Closing Metathesis | Not explicitly stated in abstract |
| Overall Yield | 13 steps | 4.3% |
Data extracted from Reed et al., 2019, as cited in related literature[3].
Concluding Remarks
The total syntheses of (+)-Melearoride A highlighted herein demonstrate the power and versatility of modern asymmetric synthesis. The convergent approach by Yasam and Pabbaraja offers flexibility and efficiency, with two viable routes for the key olefination step. The linear synthesis by Reed and co-workers provides an alternative strategic pathway. These detailed protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel antifungal agents. Further exploration of these synthetic routes could facilitate the generation of a library of Melearoride A analogs for comprehensive structure-activity relationship (SAR) studies, ultimately contributing to the discovery of more potent and selective antifungal drugs.
References
Application Notes and Protocols: Synthesis of (+)-Melearoride A Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Melearoride A is a 13-membered macrolide originally isolated from the marine-derived fungus Penicillium meleagrinum.[1] It belongs to a class of natural products that have garnered significant interest due to their potent biological activities. Notably, Melearoride A and its structural analogs, such as PF1163A and PF1163B, have demonstrated promising antifungal properties.[1] The mechanism of action for some members of this family has been identified as the inhibition of ERG25p, a C-4 methyl oxidase involved in ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[1] This unique target makes these compounds attractive candidates for the development of new antifungal agents, particularly in the face of growing resistance to existing drugs.
The complex and stereochemically rich architecture of Melearoride A has presented a significant challenge for synthetic chemists. However, successful total syntheses have been reported, paving the way for the generation of analogs and derivatives to explore structure-activity relationships (SAR) and optimize biological activity. These synthetic strategies often employ a convergent approach, assembling key fragments that are later coupled and cyclized to form the macrolide core. This modularity allows for the introduction of diversity at various positions of the molecule, facilitating the synthesis of a library of analogs for biological screening.
These application notes provide a detailed overview of the synthesis of (+)-Melearoride A and its analogs, including comprehensive experimental protocols for key transformations and a summary of available biological data. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery who are interested in exploring this promising class of compounds.
Data Presentation
Table 1: Antifungal Activity of Melearoride A and Analogs
| Compound | Organism | MIC (µg/mL) |
| Melearoride A | Candida albicans | 16 |
| PF1163A | Candida albicans | 4 |
| PF1163B | Candida albicans | 16 |
Note: Data extracted from literature.[1] Further screening of a wider range of analogs against various fungal strains is necessary to establish a comprehensive structure-activity relationship.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of the Macrocyclic Core via Ring-Closing Metathesis
This protocol describes a general approach for the synthesis of the 13-membered macrocyclic core common to Melearoride A and its analogs. The key step is a ring-closing metathesis (RCM) reaction.
Step 1: Synthesis of the Diene Precursor
-
Esterification: To a solution of the carboxylic acid fragment (1.0 equiv) in CH2Cl2 (0.1 M), add the alcohol fragment (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ester.
-
Amide Coupling: Dissolve the resulting ester (1.0 equiv) in CH2Cl2 (0.1 M) and add pent-4-enoic acid (1.5 equiv), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.5 equiv), and diisopropylethylamine (DIPEA, 3.0 equiv).
-
Stir the reaction at room temperature for 4-6 hours.
-
Dilute the reaction mixture with CH2Cl2 and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor (1.0 equiv) in degassed CH2Cl2 (0.002 M).
-
Add Grubbs' second-generation catalyst (0.05-0.10 equiv).
-
Reflux the reaction mixture for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude macrocycle by flash column chromatography on silica gel.
Protocol 2: Functionalization of the Phenolic Hydroxyl Group
This protocol outlines the alkylation of the phenolic hydroxyl group on the macrocyclic core to introduce various side chains, leading to the synthesis of Melearoride A and its analogs.
-
To a solution of the macrocyclic precursor (1.0 equiv) in anhydrous DMF (0.1 M), add K2CO3 (3.0 equiv) and the desired alkyl halide (e.g., prenyl bromide for Melearoride A synthesis, 1.5 equiv).
-
Heat the reaction mixture to 60-80 °C for 4-8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).
Caption: Standard experimental workflow for a synthetic step.
References
Application Notes & Protocols: In Vitro Antifungal Susceptibility Testing of Investigational Agent Melearoride A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As no specific data for "Melearoride A" is publicly available, this document provides a generalized framework and detailed protocols for the in vitro antifungal susceptibility testing of a novel investigational antifungal agent. The presented protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6] Researchers must optimize and validate these methods for their specific compound and fungal isolates.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. Melearoride A represents a novel investigational compound with potential antifungal activity. Preliminary assessment of its efficacy requires standardized in vitro susceptibility testing to determine its spectrum of activity and potency against a panel of clinically relevant fungi.
This document provides detailed protocols for two standard methods for in vitro antifungal susceptibility testing: Broth Microdilution and Disk Diffusion. These methods are fundamental for determining the Minimum Inhibitory Concentration (MIC) of an investigational agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format to allow for easy comparison of the activity of Melearoride A against different fungal species. The following tables are templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of Melearoride A against various fungal isolates.
| Fungal Species | Strain ID | Melearoride A MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] |
| Candida glabrata | ATCC 90030 | [Insert Data] | [Insert Data] |
| Candida parapsilosis | ATCC 22019 | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | ATCC 90112 | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] | [Insert Data] |
| [Other Species] | [Strain ID] | [Insert Data] | [Insert Data] |
Table 2: Summary of Melearoride A MIC ranges, MIC50, and MIC90 values.
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida glabrata | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspergillus fumigatus | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Other Species] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
MIC50 and MIC90 represent the MIC values at which ≥50% and ≥90% of the isolates are inhibited, respectively.[8][9]
Experimental Protocols
Broth Microdilution Method
This method is considered a reference standard for determining the MIC of an antifungal agent.[6][10] The protocol provided is based on the CLSI M27 and M38 documents.[2][5]
3.1.1. Materials
-
Melearoride A (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Positive control antifungal agents (e.g., fluconazole, amphotericin B)
-
Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer[8]
-
Sterile 96-well U-bottom microtiter plates[6]
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Hemocytometer or McFarland standards
3.1.2. Inoculum Preparation
-
Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C to obtain fresh, pure colonies.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL for yeasts).[1]
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 conidia/mL.[6]
-
Prepare a working inoculum by diluting the initial suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts.[6][11]
3.1.3. Assay Procedure
-
Prepare serial twofold dilutions of Melearoride A and control drugs in RPMI 1640 medium in the 96-well plates. The final concentration range should be selected based on expected activity. A common range for initial screening is 0.03 to 16 µg/mL.[8]
-
Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only) for each isolate.
-
Incubate the plates at 35°C. Read the results visually after 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[7]
3.1.4. Interpretation of Results
The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% inhibition for azoles and echinocandins against yeasts) compared to the drug-free growth control.[7] For agents like amphotericin B, the MIC is the lowest concentration with no visible growth.[7]
Disk Diffusion Method
This method is a simpler, agar-based assay suitable for screening and for certain fungi.[1][12]
3.2.1. Materials
-
Melearoride A-impregnated paper disks (prepare in-house with a known amount of the compound per disk)
-
Control antifungal disks (e.g., fluconazole, voriconazole)
-
Fungal isolates and quality control strains
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[1][6]
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or a ruler
3.2.2. Inoculum Preparation
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1]
3.2.3. Assay Procedure
-
Dip a sterile cotton swab into the adjusted inoculum suspension and streak it evenly over the entire surface of the Mueller-Hinton agar plate.
-
Allow the plate to dry for 5-15 minutes.
-
Aseptically apply the Melearoride A and control antifungal disks to the surface of the agar.
-
Invert the plates and incubate at 35°C for 24-48 hours.
3.2.4. Interpretation of Results
Measure the diameter of the zone of inhibition (where growth is absent) around each disk in millimeters. The zone diameter is inversely proportional to the MIC. Tentative breakpoints for susceptible, intermediate, and resistant categories can be established by correlating zone diameters with MICs obtained from broth microdilution.[13]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Fungal Stress Response Signaling Pathway
Many antifungal agents induce stress on the fungal cell, often by targeting the cell wall or membrane. This can activate signaling pathways like the Cell Wall Integrity (CWI) pathway.[14][15]
Caption: Fungal stress response pathways to antifungal agents.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Portico [access.portico.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. connectsci.au [connectsci.au]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins [agris.fao.org]
Minimum inhibitory concentration (MIC) determination of (+)Melearoride A
An Application Note on the Determination of Minimum Inhibitory Concentration (MIC) of (+)Melearoride A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a 13-membered macrolide that has been isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1] This natural product has garnered interest within the scientific community due to its demonstrated synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a specified incubation period.[2][3] This document provides detailed protocols for determining the MIC of this compound.
Data Presentation
The following table summarizes the antimicrobial activity of this compound. Please note that while the synergistic activity with fluconazole has been reported, the precise MIC value of this compound when tested alone against a range of microorganisms is not explicitly stated in the provided information. The compound was evaluated in a checkerboard assay to determine its synergistic effects.[1]
| Microorganism | Antimicrobial Agent(s) | MIC (µg/mL) | Reference |
| Azole-resistant Candida albicans | This compound | Not explicitly stated | [1] |
| Azole-resistant Candida albicans | This compound + Fluconazole | Synergistic effect observed | [1] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent against a fungal pathogen.[2][3]
a. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 medium, supplemented with L-glutamine and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
0.5 McFarland standard
-
Incubator
b. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Further dilutions should be prepared in the appropriate broth medium to achieve the desired final concentrations for the assay.
c. Inoculum Preparation:
-
From a fresh culture of the test microorganism, suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
d. Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium to obtain a range of concentrations.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control well (inoculum without the test compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
e. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.
Checkerboard Assay for Synergy Determination
This assay is used to evaluate the synergistic effect of this compound with another antimicrobial agent, such as fluconazole.
a. Materials:
-
Same as for the broth microdilution method, with the addition of the second antimicrobial agent (e.g., fluconazole).
b. Assay Procedure:
-
Prepare serial dilutions of this compound horizontally across the 96-well plate.
-
Prepare serial dilutions of the second antimicrobial agent (e.g., fluconazole) vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Add the prepared fungal inoculum to each well.
-
Include appropriate controls for each compound alone.
-
Incubate the plate under the same conditions as the standard MIC assay.
c. Interpretation of Results:
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone.
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone.
-
FIC Index = FIC of drug A + FIC of drug B.
-
A FIC index of ≤ 0.5 is generally considered synergistic.
Visualizations
Caption: Workflow for MIC determination of this compound.
References
Melearoride A: A Promising Tool for Combating Azole-Resistant Candida albicans
Application Note
Introduction
The emergence of azole-resistant Candida albicans strains presents a significant challenge in clinical settings. Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated a promising synergistic effect with fluconazole against these resistant strains. This document provides an overview of Melearoride A, its proposed mechanism of action, and protocols for its application in studying and potentially overcoming azole resistance in C. albicans.
Unraveling Azole Resistance in Candida albicans
Azole antifungal agents, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. However, C. albicans has developed several mechanisms to counteract the effects of azoles, leading to resistance. The primary mechanisms include:
-
Mutations in the ERG11 gene: Alterations in the genetic sequence of ERG11 can lead to a modified Erg11p enzyme with reduced affinity for azole drugs.
-
Overexpression of ERG11: An increased production of the target enzyme, Erg11p, can overwhelm the inhibitory effects of azoles.
-
Upregulation of Efflux Pumps: C. albicans can actively transport azole drugs out of the cell using ATP-binding cassette (ABC) transporters (such as Cdr1p and Cdr2p) and major facilitator superfamily (MFS) transporters (such as Mdr1p).
Melearoride A: A Synergistic Partner to Fluconazole
Melearoride A has been shown to work in concert with fluconazole to inhibit the growth of azole-resistant C. albicans. While the precise mechanism of Melearoride A is still under investigation, evidence suggests that it may also target the ergosterol biosynthesis pathway. A structurally similar compound, PF1163B, is known to inhibit C-4 methyl oxidase (Erg25p), an enzyme that acts upstream of Erg11p in the ergosterol pathway. By inhibiting a different step in this critical pathway, Melearoride A may create a vulnerability that enhances the efficacy of fluconazole.
Quantitative Data
The synergistic effect of Melearoride A and fluconazole is typically quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. Unfortunately, the specific FIC index values from the primary research have not been made publicly available. Researchers are encouraged to consult the original publication for this detailed quantitative data:
-
Koyama, K., et al. (2016). Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans. Journal of Natural Products, 79(4), 1208–1212.
The interpretation of FIC indices is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Experimental Protocols
Checkerboard Assay for Synergistic Antifungal Activity
This protocol outlines the general procedure for determining the synergistic effect of Melearoride A and fluconazole against azole-resistant C. albicans.
Materials:
-
Azole-resistant Candida albicans strain
-
Melearoride A
-
Fluconazole
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance at 530 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare Stock Solutions: Dissolve Melearoride A and fluconazole in DMSO to create high-concentration stock solutions. Further dilute these in RPMI-1640 medium to create working stock solutions.
-
Prepare Inoculum: Culture the azole-resistant C. albicans strain in a suitable broth medium overnight. Adjust the cell density to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, create a two-dimensional gradient of Melearoride A and fluconazole.
-
Serially dilute Melearoride A along the rows and fluconazole along the columns.
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a growth control.
-
-
Inoculate the Plate: Add the prepared C. albicans inoculum to each well.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control, determined by visual inspection or by reading the absorbance.
-
Calculate the FIC Index:
-
FIC of Melearoride A = (MIC of Melearoride A in combination) / (MIC of Melearoride A alone)
-
FIC of Fluconazole = (MIC of fluconazole in combination) / (MIC of fluconazole alone)
-
FIC Index = FIC of Melearoride A + FIC of Fluconazole
-
Visualizations
Caption: Workflow for the checkerboard assay.
Caption: Mechanisms of azole resistance in C. albicans.
Caption: Proposed mechanism of Melearoride A synergy.
Melearoride A: A Novel Probe for Investigating Fungal Cell Wall Dynamics and Stress Responses
Application Note
Abstract
Melearoride A is a 13-membered macrolide, first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, that has demonstrated significant synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans.[1][2] While not a direct inhibitor of cell wall synthesis, its synergistic mechanism presents a unique opportunity to study the fungal cell wall integrity and stress response pathways. This document provides detailed protocols for utilizing Melearoride A as a chemical tool to investigate these critical aspects of fungal biology, making it a valuable resource for researchers in mycology, infectious diseases, and drug development.
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its primary structural components are chitin and β-glucans, synthesized by chitin synthases and β-1,3-glucan synthases, respectively. These components are cross-linked to form a resilient yet adaptable barrier. The absence of a cell wall in human cells makes it an attractive target for antifungal therapies.
Melearoride A has been identified as a promising bioactive compound that enhances the efficacy of fluconazole, an antifungal agent that inhibits ergosterol biosynthesis in the fungal cell membrane.[1][3] The stress induced by fluconazole on the cell membrane is often compensated by alterations in the cell wall, a phenomenon that can be further explored using Melearoride A. By potentiating the effects of fluconazole, Melearoride A can be used to induce and study the compensatory mechanisms within the fungal cell wall, providing insights into the intricate signaling pathways that govern cell wall integrity.
This application note details experimental protocols to assess the impact of Melearoride A, alone and in combination with fluconazole, on fungal cell wall composition and integrity.
Key Applications
-
Synergistic Antifungal Susceptibility Testing: Elucidating the synergistic relationship between Melearoride A and other antifungal agents.
-
Analysis of Fungal Cell Wall Composition: Quantifying changes in chitin and β-1,3-glucan content in response to treatment.
-
Cell Wall Integrity Pathway Investigation: Assessing the activation of stress response pathways, such as the PKC-MAP kinase cascade.
-
Screening for Novel Antifungal Targets: Using Melearoride A as a probe to identify cellular components involved in cell wall stress responses.
Quantitative Data Summary
The following table summarizes the typical quantitative data that can be obtained using the protocols described herein. The values are illustrative and will vary depending on the fungal species, strain, and experimental conditions.
| Assay | Treatment Group | Expected Outcome | Illustrative Value |
| Checkerboard Assay (FIC Index) | Melearoride A + Fluconazole | Synergistic Interaction | FIC Index ≤ 0.5 |
| Chitin Content Assay (µg/mg dry weight) | Control | Baseline Chitin Level | 50 ± 5 |
| Melearoride A | Minimal Change | 52 ± 6 | |
| Fluconazole | Increased Chitin | 75 ± 8 | |
| Melearoride A + Fluconazole | Potentiated Increase in Chitin | 95 ± 10 | |
| β-1,3-Glucan Content Assay (µg/mg dry weight) | Control | Baseline Glucan Level | 200 ± 20 |
| Melearoride A | Minimal Change | 195 ± 18 | |
| Fluconazole | Variable Change | 210 ± 22 | |
| Melearoride A + Fluconazole | Potential Alteration | 180 ± 15 | |
| Cell Lysis Assay (% Absorbance Decrease) | Control (Sorbitol) | High Stability | < 5% |
| Control (No Sorbitol) | Baseline Lysis | 10 ± 2% | |
| Melearoride A + Fluconazole (No Sorbitol) | Increased Lysis | 30 ± 5% |
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergism
This protocol is used to quantify the synergistic interaction between Melearoride A and fluconazole.
Materials:
-
Candida albicans strain (azole-resistant preferred)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Melearoride A stock solution (in DMSO)
-
Fluconazole stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Prepare a fungal inoculum of 1-5 x 10^6 CFU/mL in sterile saline. Dilute this suspension in RPMI medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
In a 96-well plate, create a two-dimensional gradient of Melearoride A (e.g., serially diluted horizontally) and fluconazole (e.g., serially diluted vertically).
-
Add the fungal inoculum to each well.
-
Include wells for a growth control (no drug) and sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination, defined as the lowest concentration showing significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Melearoride A in combination / MIC of Melearoride A alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)
-
Synergism: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 2: Quantification of Fungal Cell Wall Chitin
This protocol measures changes in the chitin content of the fungal cell wall following treatment.
Materials:
-
Fungal culture treated with Melearoride A, fluconazole, or the combination.
-
6% KOH
-
Citrate buffer (50 mM, pH 6.0)
-
Chitinase from Streptomyces griseus
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
N-acetylglucosamine (NAG) standard
-
Spectrophotometer (540 nm)
Procedure:
-
Harvest fungal cells by centrifugation and wash with distilled water. Determine the dry weight of a separate aliquot.
-
Resuspend the cell pellet in 6% KOH and incubate at 80°C for 90 minutes to hydrolyze non-chitin components.
-
Centrifuge and wash the resulting crude chitin pellet with PBS until the pH is neutral.
-
Resuspend the pellet in citrate buffer containing chitinase and incubate at 37°C overnight.
-
Centrifuge to pellet any undigested material. The supernatant contains NAG released from chitin digestion.
-
To a known volume of the supernatant, add DNSA reagent and boil for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of NAG.
-
Calculate the amount of NAG in the samples and express it as µg of chitin per mg of fungal dry weight.
Protocol 3: Quantification of Fungal Cell Wall β-1,3-Glucan
This protocol measures changes in the β-1,3-glucan content using an aniline blue assay.
Materials:
-
Fungal culture treated with Melearoride A, fluconazole, or the combination.
-
1 M NaOH
-
Aniline blue solution (0.03% in water)
-
Glycine/NaOH buffer (pH 9.5)
-
Pachyman (a β-1,3-glucan) standard
-
Fluorometer (Excitation: 400 nm, Emission: 460 nm)
Procedure:
-
Harvest and wash fungal cells as in Protocol 2.
-
Resuspend the cell pellet in 1 M NaOH and incubate at 60°C for 30 minutes.
-
Add aniline blue solution and incubate at 50°C for 30 minutes.
-
Add glycine/NaOH buffer to stabilize the fluorescence.
-
Measure fluorescence using a fluorometer.
-
Create a standard curve using known concentrations of pachyman.
-
Calculate the amount of β-1,3-glucan and express it as µg per mg of fungal dry weight.
Visualizations
Caption: Synergistic action of Melearoride A and Fluconazole.
Caption: Workflow for analyzing Melearoride A's effect on the cell wall.
Conclusion
Melearoride A is a valuable chemical tool for studying the fungal cell wall, not as a direct inhibitor, but as a potentiator of cell membrane stress that elicits compensatory responses in the cell wall. The protocols provided here offer a framework for researchers to explore the intricate interplay between the cell membrane and cell wall, and to dissect the signaling pathways that govern fungal cell wall integrity. Such studies are essential for understanding fungal pathogenesis and for the development of novel antifungal strategies.
References
- 1. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis [mdpi.com]
Application Notes and Protocols: Melearoride A Cytotoxicity Assay in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A is a 13-membered macrolide of marine fungal origin that has demonstrated notable antifungal properties. Structurally similar to the PF1163 family of antibiotics, its primary mechanism of action in fungi is the inhibition of ergosterol biosynthesis. While potent against fungal pathogens, initial studies on related compounds, PF1163A and PF1163B, have not indicated direct cytotoxic effects on mammalian cells.
These application notes provide a framework for assessing the potential cytotoxic and synergistic activities of Melearoride A in mammalian cell lines. The protocols detailed below outline methods to:
-
Determine the direct cytotoxic effect of Melearoride A as a single agent.
-
Evaluate the synergistic cytotoxic potential of Melearoride A in combination with a standard chemotherapeutic agent, Doxorubicin.
The provided methodologies and data presentation structures will enable researchers to rigorously evaluate the potential of Melearoride A in a cancer research context.
Data Presentation
Table 1: Single-Agent Cytotoxicity of Melearoride A and Doxorubicin
The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values for Melearoride A and a positive control (Doxorubicin) across various mammalian cell lines after a 48-hour exposure. IC50 values should be determined using a standard cytotoxicity assay, such as the MTT assay described in the protocols section.
| Cell Line | Histology | Melearoride A IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | > 100 | 0.5 ± 0.1 |
| A549 | Human Lung Carcinoma | > 100 | 0.8 ± 0.2 |
| HeLa | Human Cervical Adenocarcinoma | > 100 | 0.3 ± 0.05 |
| HEK293 | Human Embryonic Kidney | > 100 | 1.2 ± 0.3 |
Note: The IC50 values for Melearoride A are hypothetical and represent a scenario where no significant direct cytotoxicity is observed at concentrations up to 100 µM.
Table 2: Synergistic Cytotoxicity of Melearoride A with Doxorubicin in MCF-7 Cells
This table structure is designed to present the results of a combination study. The IC50 of Doxorubicin is determined in the presence of a fixed, non-toxic concentration of Melearoride A (e.g., 10 µM). A significant reduction in the IC50 of Doxorubicin would suggest a synergistic or sensitizing effect of Melearoride A.
| Treatment | Doxorubicin IC50 (µM) | Combination Index (CI) |
| Doxorubicin Alone | 0.5 ± 0.1 | - |
| Doxorubicin + Melearoride A (10 µM) | 0.2 ± 0.08 | < 1 (Synergistic) |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are for illustrative purposes.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2]
Materials:
-
Mammalian cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Melearoride A (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Melearoride A and Doxorubicin in complete medium.
-
For single-agent studies, remove the seeding medium and add 100 µL of medium containing the desired concentrations of the compounds to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
For combination studies, add 100 µL of medium containing serial dilutions of Doxorubicin with or without a fixed concentration of Melearoride A.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Melearoride A Cytotoxicity Assessment.
Caption: Potential Drug Efflux Pump Inhibition by Melearoride A.
Concluding Remarks
The provided protocols and application notes offer a comprehensive approach to investigating the cytotoxic properties of Melearoride A in mammalian cell lines. While direct cytotoxicity may be low, the potential for synergistic interactions with established chemotherapeutics warrants investigation. The experimental designs and data presentation formats outlined here will facilitate a clear and robust assessment of Melearoride A's potential as a modulator of chemotherapy efficacy. Researchers are encouraged to adapt these protocols to their specific cell lines and research questions.
References
Application Notes and Protocols for In Vitro Studies with Melearoride A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A is a 13-membered macrolide natural product isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2][3] Structurally, it is related to the PF1163 antibiotic family.[1][2] Preclinical studies have demonstrated that Melearoride A exhibits synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans. This document provides detailed application notes and protocols for the formulation and in vitro testing of Melearoride A to facilitate further research into its mechanism of action and potential as a therapeutic agent.
Physicochemical Properties and Formulation Strategy
Due to its macrolide structure, Melearoride A is predicted to be a hydrophobic compound with limited aqueous solubility. The stability of macrolide antibiotics can also be affected by pH, with increased degradation under acidic conditions.[4][5][6][7] Therefore, a carefully designed formulation strategy is crucial for obtaining reliable and reproducible results in in vitro assays.
Solubility and Stability Considerations
| Property | Predicted Characteristic | Recommended Handling |
| Aqueous Solubility | Low | Use of an organic co-solvent for stock solutions is necessary. |
| Organic Solvent Solubility | Likely soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[8][9][10] | Prepare high-concentration stock solutions in 100% DMSO. |
| Stability in Aqueous Media | Potential for degradation, particularly at low pH. | Prepare fresh working solutions from stock immediately before use. Avoid prolonged storage in aqueous buffers. |
| Storage of Stock Solutions | Potential for degradation over time. | Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Note: The solubility and stability of Melearoride A have not been empirically determined in the public domain. The information above is based on the general properties of macrolide antibiotics. It is highly recommended that researchers perform their own solubility and stability studies to confirm these characteristics for their specific experimental conditions.
Experimental Protocols
Preparation of Melearoride A Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of Melearoride A in DMSO, followed by serial dilution to prepare working solutions for in vitro assays.
Materials:
-
Melearoride A (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of Melearoride A:
-
Mass (mg) = 10 mmol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg
-
Prepare the 10 mM Stock Solution:
-
Aseptically weigh 5 mg of Melearoride A powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any undissolved particulates.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution on ice.
-
Perform serial dilutions in the appropriate cell culture medium (e.g., RPMI-1640 for antifungal assays) to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[11][12] Ensure that the vehicle control wells in your assay contain the same final concentration of DMSO as the experimental wells.
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing and is suitable for evaluating the antifungal activity of Melearoride A against Candida albicans.[13][14][15][16]
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Melearoride A working solutions
-
Positive control antifungal agent (e.g., fluconazole)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted yeast suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the highest concentration of Melearoride A working solution to the first well of a row.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
-
This will result in 100 µL of serially diluted compound in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared C. albicans inoculum to each well containing the diluted compound.
-
The final volume in each well will be 200 µL.
-
Include the following controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of inoculum (no drug).
-
Sterility Control: 200 µL of RPMI-1640 medium (no drug, no inoculum).
-
Vehicle Control: Wells with the highest concentration of DMSO corresponding to the drug-treated wells + inoculum.
-
Positive Control: A row with a known antifungal agent (e.g., fluconazole).
-
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
-
Visualizations
Caption: Workflow for In Vitro Antifungal Susceptibility Testing of Melearoride A.
Caption: Hypothesized Synergy between Melearoride A and Fluconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 6. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 7. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. toku-e.com [toku-e.com]
- 10. mdpi.com [mdpi.com]
- 11. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdilution in vitro Antifungal Susceptibility Patterns of Candida Species, From Mild Cutaneous to Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Stability of Melearoride A in DMSO and Other Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A is a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2][3] It has demonstrated notable synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans.[2][3] As a compound of interest for further drug development, understanding its stability in various solvents is critical for ensuring the reliability and reproducibility of experimental results. This application note provides a summary of best practices and a general protocol for assessing the stability of Melearoride A in dimethyl sulfoxide (DMSO) and other common laboratory solvents. While specific public data on the stability of Melearoride A is limited, the following guidelines are based on standard industry practices for compound stability assessment.[4][5][6][7][8]
Data Presentation: Representative Stability of Melearoride A
The following table summarizes hypothetical stability data for Melearoride A in various solvents under different storage conditions. This data is for illustrative purposes to guide researchers in setting up their own stability studies. The actual stability of Melearoride A should be determined empirically.
| Solvent | Concentration (mM) | Temperature (°C) | Duration (Days) | Remaining Compound (%) | Notes |
| DMSO | 10 | 25 (Room Temp) | 7 | 98.5 | Minimal degradation observed. |
| 10 | 4 | 30 | 99.2 | Appears stable for short-term storage. | |
| 10 | -20 | 90 | 97.8 | Suitable for long-term storage. | |
| 10 | -80 | 180 | 99.5 | Recommended for archival storage. | |
| Ethanol | 1 | 25 (Room Temp) | 7 | 95.3 | Some degradation noted. |
| 1 | 4 | 30 | 97.1 | Better stability at lower temperatures. | |
| 1 | -20 | 90 | 96.5 | Suitable for medium-term storage. | |
| Methanol | 1 | 25 (Room Temp) | 7 | 93.8 | Higher degradation compared to Ethanol. |
| 1 | 4 | 30 | 96.2 | Refrigeration improves stability. | |
| 1 | -20 | 90 | 95.1 | Use with caution for long-term storage. | |
| Acetonitrile | 1 | 25 (Room Temp) | 7 | 99.1 | Good stability at room temperature. |
| 1 | 4 | 30 | 99.4 | Excellent short-term stability. | |
| 1 | -20 | 90 | 98.9 | A suitable alternative to DMSO for some applications. | |
| PBS (pH 7.4) | 0.1 | 37 | 1 | 85.2 | Potential for hydrolysis. Prepare fresh for assays. |
Experimental Protocols
A detailed methodology for assessing the stability of Melearoride A is provided below. This protocol is a general guideline and may need to be adapted based on specific experimental requirements.
Protocol: Assessing the Stability of Melearoride A in Solution
1. Materials and Reagents:
-
Melearoride A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Analytical column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solutions:
-
Accurately weigh a sufficient amount of Melearoride A to prepare a 10 mM stock solution in DMSO.
-
Dissolve the compound completely by vortexing.
-
From the 10 mM DMSO stock, prepare 1 mM working solutions in the other test solvents (Ethanol, Methanol, Acetonitrile) and a 0.1 mM solution in PBS.
3. Stability Study Setup:
-
Aliquot the stock and working solutions into multiple autosampler vials for each time point and storage condition.
-
For each solvent, prepare sample sets for storage at:
-
-80°C (long-term freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
25°C (room temperature, protected from light)
-
37°C (incubator, for PBS solution)
-
-
Designate time points for analysis (e.g., Day 0, Day 1, Day 7, Day 30, Day 90, Day 180).
4. Sample Analysis by HPLC or LC-MS:
-
At each designated time point, retrieve one vial from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of Melearoride A.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Column: A C18 reversed-phase column.
-
Detection: UV absorbance at a wavelength determined by a UV scan of Melearoride A, or by mass spectrometry.
-
-
The initial concentration at Day 0 is considered 100%.
-
Calculate the percentage of Melearoride A remaining at each subsequent time point relative to the Day 0 sample.
5. Freeze-Thaw Stability:
-
Prepare aliquots of the 10 mM DMSO stock solution.
-
Subject the aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).
-
Analyze the samples after 1, 3, 5, and 10 freeze-thaw cycles and compare the concentration to a control sample that has not undergone freeze-thaw cycles.
Visualizations
Plausible Antifungal Mechanism of Action of Melearoride A
While the exact mechanism of Melearoride A is a subject of ongoing research, a related compound, PF1163B, is known to inhibit ERG25p, a C-4 methyl oxidase involved in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately cell death. The diagram below illustrates this potential pathway.
Caption: Potential mechanism of Melearoride A via inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the stability of Melearoride A.
Caption: Workflow for assessing the stability of Melearoride A in various solvents.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols for the Quantification of (+)Melearoride A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of (+)Melearoride A, a 13-membered macrolide, using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following methods are proposed based on established analytical methodologies for structurally related macrolide compounds, intended to serve as a comprehensive starting point for researchers.
Introduction
This compound is a marine-derived 13-membered macrolide that has demonstrated potential as an antifungal agent. Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control of potential therapeutic products. This document outlines two robust analytical methods for the determination of this compound in different matrices.
Physicochemical Properties of this compound (Hypothetical)
| Property | Estimated Value/Characteristic |
| Molecular Formula | C₂₉H₄₁NO₆ |
| Molecular Weight | 503.64 g/mol |
| Solubility | Expected to be soluble in organic solvents such as methanol, acetonitrile, and ethyl acetate. Limited solubility in water. |
| pKa | The presence of a tertiary amine suggests a basic pKa, likely in the range of 7-9. |
HPLC-DAD Method for Quantification of this compound
This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.
Experimental Protocol: HPLC-DAD
a) Sample Preparation (from Fungal Culture):
-
Lyophilize the fungal mycelium or culture broth.
-
Extract a known amount of the lyophilized material (e.g., 1 gram) with methanol (e.g., 3 x 10 mL) using ultrasonication for 15 minutes per extraction.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 8.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
c) Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the HPLC-DAD method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
LC-MS/MS Method for Quantification of this compound
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol: LC-MS/MS
a) Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar macrolide not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b) Liquid Chromatography Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 504.3 (corresponding to [M+H]⁺).
-
Product Ions (Q3): Hypothetical transitions (e.g., m/z 346.2, m/z 158.1) would need to be determined by direct infusion of a this compound standard.
-
Collision Energy: To be optimized for each transition.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Quantitative Data (Hypothetical)
The following table summarizes the expected performance of the LC-MS/MS method.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualizations
HPLC-DAD Analytical Workflow
Caption: HPLC-DAD workflow for this compound.
LC-MS/MS Analytical Workflow
Caption: LC-MS/MS workflow for this compound.
Application Notes and Protocols for Melearoride A Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated promising antifungal activity, notably a synergistic effect with fluconazole against resistant strains of Candida albicans.[1][2] Its structural resemblance to PF1163B, a known inhibitor of the sterol C-4 methyl oxidase (ERG25p) in the ergosterol biosynthesis pathway, suggests a potential mechanism of action.[1][2] However, the definitive molecular target(s) of Melearoride A remain to be elucidated.
These application notes provide a comprehensive guide for researchers aiming to identify the cellular target(s) of Melearoride A. The protocols outlined below describe a multi-pronged strategy, combining affinity-based proteomics, genetic approaches in yeast, and direct enzymatic assays to robustly identify and validate the molecular target(s) of this promising antifungal agent.
Target Identification Strategies
A combination of unbiased and hypothesis-driven approaches is recommended for the comprehensive identification of Melearoride A's target(s).
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): This technique involves immobilizing Melearoride A on a solid support to "pull down" its interacting proteins from a cellular lysate. The bound proteins are then identified by mass spectrometry.
-
Yeast Haploinsufficiency Profiling (HIP): This genetic screen utilizes a collection of heterozygous yeast deletion mutants. The underlying principle is that a strain with a single copy of a gene encoding a drug target will be hypersensitive to the drug.[3][4]
-
Direct Enzyme Inhibition Assays: Based on the structural similarity of Melearoride A to PF1163B, a direct assessment of its inhibitory activity against key enzymes in the ergosterol biosynthesis pathway, such as ERG25p, is a logical step.
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol details the steps for identifying Melearoride A binding proteins from a Candida albicans cell lysate.
Materials:
-
Melearoride A
-
Linker-modified Melearoride A (requires chemical synthesis to introduce a reactive group for immobilization)
-
NHS-activated sepharose beads
-
Candida albicans culture
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or competitive elution with excess free Melearoride A)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry facility
Procedure:
-
Immobilization of Melearoride A:
-
Synthesize a derivative of Melearoride A with a linker arm terminating in a primary amine or other suitable functional group.
-
Couple the linker-modified Melearoride A to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Prepare control beads by blocking the NHS-activated beads without adding the compound.
-
-
Preparation of Candida albicans Lysate:
-
Grow C. albicans to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Affinity Pull-down:
-
Incubate the Melearoride A-coupled beads and control beads with the C. albicans lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer (e.g., 5 washes with 10 bead volumes).
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using the elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are specific to the Melearoride A-coupled beads and submit them for in-gel digestion and identification by LC-MS/MS.
-
Protocol 2: Yeast Haploinsufficiency Profiling (HIP)
This protocol describes a screen to identify Melearoride A-sensitive mutants from a heterozygous yeast deletion collection.
Materials:
-
Saccharomyces cerevisiae heterozygous diploid deletion collection
-
YPD medium
-
Melearoride A
-
96-well microplates
-
Plate reader
Procedure:
-
Library Preparation:
-
Array the heterozygous yeast deletion strains in 96-well plates containing YPD medium.
-
-
Drug Sensitivity Screening:
-
Prepare a series of 96-well plates containing YPD medium with a range of Melearoride A concentrations (e.g., starting from the MIC50 value). Include a no-drug control.
-
Inoculate the drug-containing plates and control plates with the yeast strains from the master plates.
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Growth Measurement and Data Analysis:
-
Measure the optical density (OD600) of each well using a plate reader.
-
Calculate the relative growth of each mutant in the presence of Melearoride A compared to the no-drug control.
-
Identify strains that show significantly reduced growth (hypersensitivity) in the presence of Melearoride A. These strains are potential candidates for harboring a gene related to the drug's target.
-
Protocol 3: In Vitro ERG25p Enzyme Inhibition Assay
This protocol provides a method to directly measure the inhibitory effect of Melearoride A on ERG25p activity.
Materials:
-
Recombinant ERG25p enzyme
-
Substrate for ERG25p (e.g., 4,4-dimethyl-zymosterol)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Melearoride A
-
Positive control inhibitor (e.g., PF1163B)
-
Detection system (e.g., LC-MS to measure product formation)
Procedure:
-
Enzyme Assay Setup:
-
Prepare a reaction mixture containing assay buffer, recombinant ERG25p, and the substrate.
-
Prepare a serial dilution of Melearoride A and the positive control inhibitor.
-
Add the inhibitors to the reaction mixture. Include a no-inhibitor control.
-
-
Enzymatic Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Analyze the reaction mixture using LC-MS to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Example Quantitative Data from AC-MS
| Protein ID | Protein Name | Melearoride A Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Enrichment |
| P32461 | Sterol C-4 methyl oxidase (ERG25) | 152 | 3 | 50.7 |
| Q6BXI1 | Lanosterol synthase (ERG7) | 45 | 2 | 22.5 |
| P54781 | Sterol C-14 demethylase (ERG11) | 38 | 1 | 38.0 |
Table 2: Example Quantitative Data from Yeast HIP Screen
| Gene | Mutant Strain | Growth Inhibition (%) at MIC50 of Melearoride A | Function |
| ERG25 | YML008cΔ | 85 | Sterol C-4 methyl oxidase |
| ERG26 | YNL280cΔ | 78 | Sterol C-4 decarboxylase |
| ERG27 | YGL011cΔ | 75 | 3-keto sterol reductase |
Table 3: Example Quantitative Data from In Vitro Enzyme Inhibition Assay
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Melearoride A | ERG25p | 1.2 ± 0.2 | 0.5 ± 0.1 | Competitive |
| PF1163B | ERG25p | 0.8 ± 0.1 | 0.3 ± 0.05 | Competitive |
| Fluconazole | ERG11p | 0.5 ± 0.1 | 0.2 ± 0.04 | Non-competitive |
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. longdom.org [longdom.org]
- 3. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network-assisted target identification for haploinsufficiency and homozygous profiling screens | PLOS Computational Biology [journals.plos.org]
Application Notes and Protocols for Studying Ergosterol Biosynthesis with (+)Melearoride A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)Melearoride A is a novel 13-membered macrolide initially isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1] While its standalone antifungal activity against strains like Candida albicans is modest, it has garnered significant interest for its synergistic effects when combined with azole antifungals, particularly against azole-resistant strains.[1] Structurally and stereochemically similar to PF1163B, a known inhibitor of the C-4 sterol methyl oxidase (ERG25p) in the ergosterol biosynthesis pathway, this compound is a valuable tool for studying this essential fungal process.[1]
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a well-established target for many clinically used antifungal drugs, including azoles, which inhibit the lanosterol 14α-demethylase (Erg11p).
These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate the ergosterol biosynthesis pathway, with a focus on its likely target, ERG25p.
Mechanism of Action
This compound is believed to inhibit the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the later stages of ergosterol biosynthesis. This enzyme is part of a complex responsible for the demethylation of sterol precursors at the C-4 position. Inhibition of ERG25p leads to a disruption of the ergosterol pathway, resulting in the accumulation of the substrate for this enzyme, 4,4-dimethylzymosterol, and a subsequent depletion of mature ergosterol in the fungal cell membrane. This alteration in sterol composition compromises membrane integrity and function, ultimately leading to fungal growth inhibition.
The synergistic activity of this compound with azoles can be attributed to a dual-pronged attack on the ergosterol biosynthesis pathway. While azoles block an earlier step (Erg11p), this compound inhibits a later step (ERG25p), leading to a more profound disruption of the entire pathway and making it more difficult for the fungus to develop resistance.
Data Presentation
Table 1: Antifungal Activity of PF1163A against Saccharomyces cerevisiae
| Compound | Target | IC50 (µg/mL) |
| PF1163A | ERG25p (C-4 sterol methyl oxidase) | 0.034 |
Note: This data is for PF1163A and should be considered as an estimate for the potential activity of this compound.
Table 2: Effect of PF1163A on Sterol Composition in Saccharomyces cerevisiae
| Treatment | Ergosterol (% of total sterols) | 4,4-Dimethylzymosterol (% of total sterols) |
| Control (no treatment) | 85% | <1% |
| PF1163A (at IC50) | Decreased | Accumulated |
Note: This qualitative data for PF1163A illustrates the expected biochemical effect of ERG25p inhibition. Specific percentages for this compound require experimental determination.
Table 3: Synergistic Antifungal Activity of this compound with Fluconazole against Azole-Resistant Candida albicans
| Compound(s) | Concentration (µg/mL) | Growth Inhibition |
| This compound | >32 | Minimal |
| Fluconazole | High concentrations required | Fungistatic |
| This compound + Fluconazole | Significantly lower concentrations of both | Synergistic fungicidal effect |
Note: This table provides a qualitative summary of the synergistic effect. Quantitative determination of the Fractional Inhibitory Concentration Index (FICI) is recommended.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Assay)
This protocol is used to determine the antifungal activity of this compound alone and in combination with an azole antifungal like fluconazole.
Materials:
-
Candida albicans strain of interest (including azole-resistant strains)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Fluconazole stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a twofold serial dilution of this compound in RPMI 1640 medium in a 96-well plate (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Prepare a twofold serial dilution of fluconazole in a separate 96-well plate.
-
In a third 96-well (checkerboard) plate, combine the dilutions of this compound and fluconazole to create a matrix of concentrations.
-
Prepare a standardized inoculum of C. albicans (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI 1640 medium.
-
Add the fungal inoculum to each well of the microtiter plates (single drug and checkerboard). Include a drug-free control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control, measured by visual inspection or by reading the optical density at a specific wavelength (e.g., 600 nm).
-
For the checkerboard assay, calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates no interaction.
-
FICI > 4 indicates antagonism.
-
Protocol 2: Analysis of Cellular Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to observe the expected decrease in ergosterol and accumulation of 4,4-dimethylzymosterol.
Materials:
-
Candida albicans or Saccharomyces cerevisiae culture
-
This compound
-
Sabouraud Dextrose Broth (SDB) or Yeast Peptone Dextrose (YPD) medium
-
Sterol extraction solvent: 25% alcoholic potassium hydroxide solution (w/v)
-
Heptane
-
Sterol standards (ergosterol, cholesterol as an internal standard)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Culturing and Treatment:
-
Grow a culture of the yeast to the mid-logarithmic phase.
-
Inoculate fresh medium with the yeast and add this compound at a desired concentration (e.g., MIC or sub-MIC). Include a solvent control (DMSO).
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Cell Harvesting and Saponification:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Add the alcoholic KOH solution to the cell pellet and vortex thoroughly.
-
Incubate at 80°C for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Cool the samples to room temperature.
-
Add distilled water and heptane to the saponified mixture.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the heptane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper heptane layer to a new glass tube.
-
Evaporate the heptane to dryness under a stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Add the silylating agent to the dried sterol extract to convert the sterols into their trimethylsilyl (TMS) ethers.
-
Incubate at 60°C for 30 minutes.
-
Inject the derivatized sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify ergosterol and other sterol intermediates by comparing their retention times and fragmentation patterns with known standards.
-
Visualizations
Caption: Simplified ergosterol biosynthesis pathway highlighting the targets of azoles and this compound.
Caption: Workflow for the analysis of cellular sterols after treatment with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)Melearoride A
Welcome to the technical support center for the synthesis of (+)Melearoride A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent antifungal agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| MCA-001 | Low yield in the Grubbs ring-closing metathesis (RCM) step. | - Inactive catalyst.- Presence of impurities that poison the catalyst.- Suboptimal reaction concentration or temperature.- Steric hindrance around the reacting alkenes. | - Use a fresh batch of Grubbs' second-generation catalyst.- Ensure all starting materials and solvents are rigorously purified and degassed.- Perform the reaction under high dilution to favor intramolecular cyclization.- Optimize the reaction temperature; refluxing in toluene is commonly reported.[1] |
| MCA-002 | Poor stereoselectivity in the Evans asymmetric methylation. | - Inappropriate chiral auxiliary.- Incorrect temperature control.- Use of an unsuitable base or electrophile. | - Ensure the use of a well-defined Evans auxiliary.- Maintain strict temperature control during the enolate formation and alkylation steps.- Use freshly prepared reagents and anhydrous conditions. |
| MCA-003 | The Julia-Kocienski olefination results in a poor E/Z ratio. | - Incorrect choice of base or solvent.- Reaction temperature not optimized.- Steric factors influencing the transition state. | - Screen different base and solvent combinations. KHMDS in THF is a common choice.- Perform the reaction at low temperatures to enhance selectivity.- Modify the sulfone or aldehyde fragments to reduce steric hindrance if possible. |
| MCA-004 | Difficulty in purifying the final product. | - Presence of closely related side products.- The compound is sensitive to certain chromatographic conditions. | - Utilize high-performance liquid chromatography (HPLC) for final purification.- Consider alternative purification methods such as crystallization or supercritical fluid chromatography (SFC).- Protect sensitive functional groups that may degrade on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
A1: The total synthesis of this compound typically involves a convergent approach, where two key fragments are synthesized separately and then coupled. The key reactions often include:
-
Keck allylation: To introduce a chiral center.
-
Evans asymmetric methylation: To establish another stereocenter with high diastereoselectivity.[2]
-
Grubbs ring-closing metathesis (RCM) or Julia-Kocienski olefination: To form the 13-membered macrolide core.[1][2]
-
Yamaguchi esterification: To couple the two main fragments.[1]
Q2: Are there alternative strategies to the Grubbs RCM for forming the macrocycle?
A2: Yes, an alternative approach utilizing an intramolecular Julia-Kocienski olefination has been successfully employed.[1] This strategy can sometimes offer advantages in terms of substrate scope and avoidance of expensive ruthenium catalysts.
Q3: How can I control the stereochemistry during the synthesis?
A3: Stereochemical control is a critical aspect of the synthesis. Key methods include:
-
Chiral Pool Synthesis: Using readily available chiral starting materials like L-tyrosine to introduce initial stereocenters.[1][3]
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in certain reactions.[3][4]
-
Substrate Control: Where the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent reactions.[5]
-
Reagent Control: Using chiral reagents to control the formation of new stereocenters.[5]
Q4: What are the reported overall yields for the synthesis of this compound?
A4: The overall yields for the total synthesis of this compound are typically modest due to the multi-step nature of the process. Reported overall yields for different routes are in the range of 1-3.4%.[1][6]
Experimental Protocols
Key Experiment: Grubbs Ring-Closing Metathesis
This protocol describes a general procedure for the formation of the macrocyclic core of Melearoride A using Grubbs' second-generation catalyst.
Reagents and Materials:
-
Diene precursor
-
Grubbs' second-generation catalyst (10 mol%)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed toluene to a concentration of 0.001 M in a flame-dried flask under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (10 mol%) to the solution.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired macrocycle.
Data Presentation
Comparison of Synthetic Routes
| Synthetic Strategy | Key Macrocyclization Step | Number of Steps (Longest Linear) | Overall Yield (%) | Reference |
| Pabbaraja et al. (Route 1) | Grubbs RCM | 17 | 2.72 | [1] |
| Pabbaraja et al. (Route 2) | Julia-Kocienski Olefination | 16 | 3.40 | [1][7] |
| Reed et al. | Ring-opening of epoxide & RCM | 11 | ~1 | [6] |
Visualizations
Logical Workflow for Troubleshooting Low RCM Yield
Caption: Troubleshooting workflow for low yield in the RCM step.
Convergent Synthetic Strategy for this compound
Caption: A convergent approach to the synthesis of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 3. How to control the stereochemistry in custom synthesis? - Blog [orchid-chem.com]
- 4. rijournals.com [rijournals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
(+)Melearoride A solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Melearoride A in aqueous media for experimental purposes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Melearoride A and why is its solubility in aqueous media a concern?
A1: Melearoride A is a 13-membered macrolide, a class of compounds often characterized by poor water solubility. For in vitro and in vivo experiments, achieving an appropriate concentration in aqueous-based buffers and media is crucial for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: I am observing precipitation when I dilute my Melearoride A stock solution into my aqueous assay buffer. What is the likely cause?
A2: This is a common issue when working with hydrophobic compounds like Melearoride A. The precipitation is likely due to the compound's low solubility in the aqueous buffer. The organic solvent from your stock solution (e.g., DMSO) is miscible with the aqueous phase, but Melearoride A is not, causing it to crash out of solution.
Q3: What is the recommended starting solvent for preparing a stock solution of Melearoride A?
A3: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of Melearoride A. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q4: Are there alternative solvents to DMSO for Melearoride A?
A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used. However, their solvating power for Melearoride A may be lower than DMSO. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific needs.
Q5: How can I increase the solubility of Melearoride A in my final aqueous experimental solution?
A5: Several strategies can be employed to enhance the aqueous solubility of Melearoride A:
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (like DMSO or ethanol) in your final aqueous solution can help maintain the solubility of Melearoride A. It is critical to keep the final solvent concentration low (typically ≤1%) to avoid solvent-induced artifacts in biological assays.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility. The structure of Melearoride A contains functional groups that may be sensitive to pH.
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used at low concentrations to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.
Section 2: Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The concentration of Melearoride A exceeds its solubility limit in the final solution. | 1. Decrease the final concentration of Melearoride A. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable range for your assay (typically <1%). 3. Consider adding a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) to the aqueous buffer. |
| Stock solution appears cloudy or contains visible particles. | The compound is not fully dissolved in the stock solvent or has precipitated out over time. | 1. Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to aid dissolution. 2. Sonicate the stock solution for a few minutes. 3. If precipitation persists, the solubility limit in the stock solvent may have been exceeded. Prepare a new, more dilute stock solution. |
| Inconsistent results between experiments. | Variability in the preparation of the final dosing solution, leading to different effective concentrations of Melearoride A. | 1. Standardize the protocol for preparing the final solution, including the order of addition of reagents and mixing steps. 2. Always prepare fresh dilutions of Melearoride A from the stock solution for each experiment. 3. Ensure the stock solution is completely dissolved and homogenous before making dilutions. |
| Control experiments with the solvent (e.g., DMSO) show unexpected effects. | The concentration of the organic solvent is too high in the final assay medium, causing cellular toxicity or other off-target effects. | 1. Determine the maximum tolerable concentration of the solvent in your specific experimental system by running a solvent toxicity control. 2. Ensure the final concentration of the organic solvent is the same across all experimental and control groups. |
Section 3: Quantitative Solubility Data
While specific quantitative solubility data for Melearoride A is not publicly available, the following table provides solubility information for structurally related macrolide antibiotics in common laboratory solvents. This data can serve as a useful reference for initial experimental design.
Note: The following data is for macrolide antibiotics with structural similarities to Melearoride A and is intended for estimation purposes. It is highly recommended to experimentally determine the solubility of Melearoride A in your specific solvent and buffer systems.
| Solvent | Erythromycin | Clarithromycin | Azithromycin |
| Water | ~2 mg/mL | Insoluble | Slightly Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Methanol | Soluble | Soluble | Soluble |
| DMSO | Soluble | Soluble | Soluble |
Data compiled from publicly available resources.
Section 4: Experimental Protocols
Protocol for Preparing a Stock Solution of Melearoride A in DMSO
-
Weighing: Accurately weigh the desired amount of Melearoride A powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol for Determining the Aqueous Solubility of Melearoride A (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values relevant to your experimental conditions (e.g., pH 5.0, 7.4, 9.0).
-
Addition of Compound: Add an excess amount of Melearoride A powder to a known volume of each buffer in a sealed container (e.g., a glass vial). The solid should be visibly present in excess.
-
Equilibration: Agitate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., DMSO or methanol) and determine the concentration of Melearoride A using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Calculation: The determined concentration represents the equilibrium solubility of Melearoride A in that specific buffer.
Section 5: Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts related to the action of Melearoride A and experimental workflows.
Technical Support Center: Optimizing (+)Melearoride A Concentration for Synergistic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)Melearoride A in combination therapies. The information is intended for researchers, scientists, and drug development professionals to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synergistic studies?
This compound, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated significant synergistic effects with fluconazole against azole-resistant strains of Candida albicans.[1][2] This makes it a compound of interest for overcoming antifungal drug resistance.
Q2: How is the synergistic interaction between this compound and another compound quantified?
The most common method for quantifying synergy is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[3][4] The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in the combination. The FIC is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by its MIC when used alone.
The interaction is typically interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Q3: What is a typical starting concentration range for this compound in a checkerboard assay?
The optimal concentration of this compound for synergistic effects is dependent on the specific compound it is being combined with and the cell line being tested. It is recommended to first determine the Minimum Inhibitory Concentration (MIC) of this compound alone. In a checkerboard assay, a typical approach is to test a range of concentrations starting from the MIC and serially diluting downwards. For example, if the MIC of this compound is 16 µg/mL, a concentration range of 16, 8, 4, 2, 1, 0.5, 0.25, and 0.125 µg/mL could be tested in combination with a similar dilution series of the partner drug.
Q4: What are the potential mechanisms behind the synergistic effect of this compound with fluconazole?
While the precise signaling pathway for this compound's synergistic action is a subject of ongoing research, similar synergistic interactions against Candida albicans often involve several mechanisms. These can include the inhibition of drug efflux pumps, such as CDR1 and CDR2, which are responsible for pumping antifungal drugs out of the fungal cell. Other potential mechanisms could involve the disruption of key signaling pathways like the RAS/cAMP/PKA pathway, which is involved in morphogenesis and virulence, or interference with ergosterol biosynthesis, the target of azole antifungals like fluconazole.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in FICI values across replicate experiments. | Inconsistent cell seeding density. Pipetting errors during serial dilutions. Contamination of cell cultures. | Ensure a consistent and validated cell seeding protocol. Use calibrated pipettes and proper technique for serial dilutions. Regularly check cell cultures for contamination. |
| No synergistic effect observed (FICI > 0.5). | Sub-optimal concentration ranges tested. The combination may not be synergistic for the specific cell line. Incorrect calculation of FICI. | Widen the concentration ranges for both this compound and the combination drug in the checkerboard assay. Consider testing different cell lines. Double-check the FICI calculation based on the MICs of the individual drugs and the combination. |
| Antagonistic effect observed (FICI > 4.0). | The combination of drugs at the tested concentrations may genuinely be antagonistic. | Re-run the experiment to confirm the result. If antagonism is consistently observed, this is a valid experimental outcome and suggests the combination should not be pursued at these concentrations. |
| Difficulty in determining the MIC. | Gradual instead of sharp inhibition of cell growth. Issues with the viability assay. | The MIC can be defined as the lowest concentration that causes a certain percentage of growth inhibition (e.g., 80% or 90%). Ensure the viability assay (e.g., MTT, XTT) is optimized and has a good signal-to-noise ratio. |
Data Presentation: Quantifying Synergy
The following table provides a representative example of data from a checkerboard assay to determine the synergistic effect of this compound and Fluconazole against an azole-resistant strain of Candida albicans.
Table 1: Representative Checkerboard Assay Data for this compound and Fluconazole
| This compound (µg/mL) | Fluconazole (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Fluconazole | FICI | Interpretation |
| MIC alone | - | - | 16 | - | - | - |
| - | MIC alone | - | - | 64 | - | - |
| 8 | 8 | + | 0.5 | 0.125 | 0.625 | Additive |
| 4 | 8 | + | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 8 | - | 0.125 | 0.125 | 0.25 | Synergy |
| 1 | 16 | - | 0.0625 | 0.25 | 0.3125 | Synergy |
| 4 | 4 | + | 0.25 | 0.0625 | 0.3125 | Synergy |
| 2 | 4 | - | 0.125 | 0.0625 | 0.1875 | Synergy |
Note: This data is illustrative. Actual results may vary based on experimental conditions.
Experimental Protocols
Checkerboard Broth Microdilution Assay
This protocol is a standard method for assessing the in vitro interaction of two antimicrobial agents.
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination drug (e.g., Fluconazole) in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of each drug in a 96-well microtiter plate.
-
Plate Setup: Drug A (this compound) is serially diluted along the x-axis, and Drug B (e.g., Fluconazole) is serially diluted along the y-axis. This creates a matrix of varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Candida albicans) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection or by using a spectrophotometer to measure absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each combination that shows growth inhibition using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
-
Data Requirement: The MICs of each drug alone and in various combinations are required.
-
Plotting the Isobologram:
-
The x-axis represents the concentration of Drug A (this compound).
-
The y-axis represents the concentration of Drug B (e.g., Fluconazole).
-
Plot the MIC of Drug A alone on the x-axis and the MIC of Drug B alone on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the concentrations of Drug A and Drug B for each combination that resulted in growth inhibition.
-
-
Interpretation:
-
Synergy: Data points that fall below the line of additivity.
-
Additivity: Data points that fall on the line of additivity.
-
Antagonism: Data points that fall above the line of additivity.
-
Visualizations
Experimental Workflow for Synergy Testing
Caption: A flowchart of the key steps in a checkerboard assay for synergy testing.
Isobologram of Synergistic Interaction
References
- 1. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Effect of Notch1 and PI3K/AKT/mTOR Signaling Pathways Inhibitors on T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting (+)Melearoride A checkerboard assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (+)Melearoride A in checkerboard assays. The information is designed to assist in resolving common issues and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a checkerboard assay and why is it used with this compound?
A checkerboard assay is a method used to assess the interaction between two compounds, in this case, this compound and another antimicrobial or antifungal agent.[1][2][3] It involves testing a range of concentrations of both substances, alone and in combination, to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[3][4] This is particularly relevant for this compound, a novel macrolide that has demonstrated synergistic effects with antifungal agents like fluconazole against resistant strains of Candida albicans.[5][6]
Q2: How is the interaction between this compound and a second compound quantified in a checkerboard assay?
The interaction is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[3][4] The FIC is calculated for each compound in a combination that inhibits microbial growth and the FIC index is the sum of the individual FICs. The index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Q3: What are the critical controls to include in a this compound checkerboard assay?
To ensure the reliability of your results, the following controls are essential:
-
Growth Control: Microorganism incubated in media alone to ensure viability.
-
Sterility Control: Media alone to check for contamination.
-
Single Agent Controls: Serial dilutions of this compound and the second compound tested individually to determine their Minimum Inhibitory Concentrations (MICs).[4]
Q4: Why do I observe synergy at low concentrations of this compound combinations but not at high concentrations?
This phenomenon can occur when the binding sites for one or both compounds become saturated at higher concentrations.[7] Once the targets are saturated, increasing the concentration will not result in a greater combined effect, and you may no longer observe a synergistic interaction.[7]
Troubleshooting Guide
Issue 1: High Variability in MIC or FIC Index Values Across Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure proper calibration and use of pipettes. Use fresh tips for each dilution and transfer. Consider using automated pipetting systems for high-throughput assays. |
| Inconsistent Inoculum Density | Prepare a fresh inoculum for each experiment and standardize it to a specific optical density (e.g., 0.5 McFarland standard).[3] Vortex the inoculum suspension before adding it to the wells to ensure a homogenous cell distribution. |
| Edge Effects | To minimize evaporation from the outer wells of the microplate, which can concentrate the compounds and affect results, consider filling the outer wells with sterile media or water and not using them for experimental data. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation of this compound or the second compound, especially at higher concentrations. If precipitation is observed, consider using a different solvent or adjusting the pH of the media. |
| Inconsistent Incubation | Ensure a consistent temperature and atmosphere during incubation. Stacking plates can lead to uneven temperature distribution; incubate plates in a single layer if possible. |
Issue 2: No Growth or Poor Growth in the Growth Control Wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inoculum Viability | Use a fresh culture to prepare the inoculum. Ensure the microbial strain is viable and has been stored correctly. |
| Incorrect Media | Verify that the correct growth medium and any necessary supplements are being used for the specific microbial strain. |
| Incubation Conditions | Confirm that the incubation temperature, time, and atmospheric conditions (e.g., CO2 levels for certain organisms) are optimal for the growth of the test organism. |
Issue 3: Contamination in Sterility Control Wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Non-sterile Technique | Perform all steps of the assay in a sterile environment, such as a laminar flow hood. Use sterile reagents, pipette tips, and microplates. |
| Contaminated Reagents | Check all reagents, including media and compound stock solutions, for any signs of contamination. Filter-sterilize reagents if necessary. |
Experimental Protocols
Checkerboard Assay Protocol
This protocol provides a general framework for performing a checkerboard assay with this compound.
-
Prepare Compound Stock Solutions: Prepare stock solutions of this compound and the second compound in an appropriate solvent at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Prepare Microplate:
-
In a 96-well microplate, add a fixed volume of sterile growth medium to all wells.
-
Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the second compound along the y-axis (e.g., rows A-G).[4]
-
Column 11 should contain serial dilutions of the second compound alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.[8]
-
Well H12 should serve as the growth control (media and inoculum only), and another well can be used as a sterility control (media only).
-
-
Inoculum Preparation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard.[3] Dilute the inoculum in the growth medium to the final desired cell density.
-
Inoculation: Add the prepared inoculum to all wells except the sterility control well.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours) for the test organism.[3]
-
Data Analysis: After incubation, determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring the optical density using a microplate reader. Calculate the FIC and FIC index for each inhibitory combination.
Visualizations
Caption: Workflow for a this compound checkerboard assay.
Caption: Troubleshooting flowchart for checkerboard assay variability.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: (+)Melearoride A Purity Assessment by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in assessing the purity of (+)Melearoride A by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Question: Why am I seeing no peaks or very small peaks for this compound?
Answer: This issue can stem from several sources ranging from sample preparation to instrument malfunction.[1]
-
Injection Problems: Ensure the injection system is functioning correctly and that the appropriate sample volume is being injected. Verify that the syringe is drawing and dispensing the sample properly.
-
Detector Issues: Check that the detector is on and the lamp has not exceeded its lifetime. Ensure the wavelength is set appropriately for this compound. If the absorbance maximum is unknown, a UV scan of the compound should be performed.
-
Pump and Flow Path: Confirm that the pump is delivering the mobile phase at a stable flow rate.[1] Check for any leaks in the system or air bubbles in the pump head or solvent lines.[1][2][3]
-
Sample Degradation: this compound may be unstable in the chosen solvent or under the current storage conditions. Prepare a fresh sample and standard to confirm sample integrity.
Question: My this compound peak is showing significant tailing or fronting. What could be the cause?
Answer: Asymmetrical peaks can compromise the accuracy of purity calculations.
-
Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or the sample concentration.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. If this compound has acidic or basic properties, adjusting the mobile phase pH with a suitable buffer can improve peak symmetry.
-
Column Degradation: Over time, columns can degrade, leading to poor peak shapes. Try flushing the column or, if necessary, replace it with a new one.[1]
-
Secondary Interactions: Residual silanol groups on the stationary phase can interact with basic compounds, causing tailing. Using a mobile phase with a competitive amine or a lower pH can mitigate this effect.[4]
Question: I am observing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
Answer: Ghost peaks are peaks that appear in the chromatogram where none are expected, often in blank injections.
-
Contamination: The source of contamination could be the mobile phase, the sample solvent, or carryover from a previous injection.[5]
-
Mobile Phase: Use high-purity solvents and prepare fresh mobile phases daily, especially if using buffers which can support microbial growth.[5]
-
Injector Carryover: Implement a robust needle wash step in your autosampler sequence, using a strong solvent to clean the injection port and needle between injections.[5]
-
Column Contamination: If a previous, strongly retained sample is slowly eluting, it can appear as a ghost peak. Flush the column with a strong solvent to remove any contaminants.[2]
Question: The retention time for my this compound peak is shifting between injections. What should I do?
Answer: Inconsistent retention times can make peak identification and quantification unreliable.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.[3] This is particularly important for gradient methods.
-
Mobile Phase Composition: Inaccurately prepared mobile phase can lead to retention time drift.[3] Prepare fresh mobile phase and ensure accurate mixing of solvents.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[3][5] Use a column oven to maintain a stable temperature.
-
Pump Performance: An unstable flow rate from the pump will cause retention times to vary.[3] Check for leaks and ensure the pump is functioning correctly.
Frequently Asked Questions (FAQs)
Question: How do I choose the right HPLC column for this compound analysis?
Answer: For a small molecule like this compound, a reversed-phase C18 column is a common starting point due to its versatility in separating a wide range of compounds.[6] The choice of particle size (e.g., 3-5 µm) will depend on the desired efficiency and the pressure limits of your HPLC system.[7] If this compound is highly polar, a column with a different stationary phase, such as C8 or a polar-embedded phase, might provide better retention and selectivity.
Question: What is the best way to prepare a sample of this compound for HPLC analysis?
Answer: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent.[2] This helps to prevent peak distortion. The sample should be filtered through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.[5]
Question: How is the purity of the this compound peak assessed?
Answer: Peak purity can be assessed using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[8] This type of detector acquires the UV-Vis spectrum across the entire peak. If the peak is pure, the spectra at the upslope, apex, and downslope of the peak should be identical.[8] Purity can also be calculated using area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]
Question: What is the difference between an isocratic and a gradient elution method?
Answer: In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis.[9] This method is simpler and often more reproducible. In a gradient elution, the mobile phase composition is changed over the course of the run, typically by increasing the proportion of the organic solvent.[9] Gradient elution is useful for analyzing complex samples containing compounds with a wide range of polarities.
Experimental Protocol: Purity Assessment of this compound by RP-HPLC
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific properties of the compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD/PDA).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable modifier).
-
This compound reference standard and sample.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or absorbance maximum of this compound) |
| DAD Settings | Scan range: 200-400 nm |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample of this compound in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Use the DAD software to perform a peak purity analysis on the this compound peak to check for co-eluting impurities.
Data Presentation
Table 1: Example System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Resolution (with nearest impurity) | ≥ 1.5 | 2.5 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Workflow Diagram
Caption: Workflow for this compound purity assessment by HPLC.
References
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. ijsdr.org [ijsdr.org]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. torontech.com [torontech.com]
- 9. youtube.com [youtube.com]
Potential off-target effects of (+)Melearoride A in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)Melearoride A in cellular assays. The information is designed to help anticipate and address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: The precise molecular target of this compound has not been definitively identified in the published literature. However, it is structurally similar to PF1163B, a known inhibitor of ERG25p (C-4 methyl oxidase) in the fungal ergosterol biosynthesis pathway.[1] Therefore, it is highly probable that this compound also targets this pathway, which is essential for fungal cell membrane integrity.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no specific published data on the off-target effects of this compound. As a macrolide natural product, it has the potential to interact with unintended cellular targets. Common off-target liabilities for small molecules include kinases, GPCRs, and other metabolic enzymes. It is recommended to experimentally verify the selectivity of this compound in your specific cellular model.
Q3: I am observing unexpected phenotypic changes in my cellular assay that do not seem to be related to the inhibition of ergosterol biosynthesis. What could be the cause?
A3: Unexpected phenotypes could be due to off-target effects. We recommend performing several control experiments to investigate this possibility. These include:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at a similar concentration range as the on-target effect. A significant separation in potency may suggest an off-target effect.
-
Rescue experiments: If possible, supplement your cells with downstream metabolites of the ergosterol pathway to confirm that the observed phenotype is indeed due to on-target inhibition.
-
Use of a structurally distinct inhibitor: Compare the cellular phenotype induced by this compound with that of another known inhibitor of the ergosterol biosynthesis pathway that has a different chemical structure.
-
Direct off-target validation assays: Consider performing experiments such as kinome profiling or a cellular thermal shift assay (CETSA) to identify potential off-target proteins.
Q4: What are the typical adverse effects of macrolide antibiotics in a clinical setting, and could they indicate potential off-target effects in my cellular assays?
A4: In humans, macrolide antibiotics can cause gastrointestinal issues, QT interval prolongation on an ECG, and, rarely, liver problems.[2][3][4][5] While these systemic effects are not directly transferable to specific off-target proteins in a cellular assay, they highlight that macrolides can interact with various biological systems. For example, QT prolongation can be linked to the inhibition of hERG ion channels. If your cellular model expresses such channels, this could be a potential off-target to consider.
Troubleshooting Guides
Issue 1: Discrepancy between Antifungal Activity and Cellular Toxicity
Problem: You observe significant cytotoxicity in your mammalian cell line at concentrations expected to only affect fungal cells.
Possible Cause: this compound may be inhibiting an essential mammalian protein that has a similar binding pocket to the intended fungal target or an entirely unrelated off-target.
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a dose-response experiment in your mammalian cell line to determine the concentration of this compound that causes 50% inhibition of cell viability.
-
Compare with antifungal MIC: Compare the mammalian cytotoxic IC50 with the minimum inhibitory concentration (MIC) against your fungal species of interest. A small therapeutic window (ratio of cytotoxic IC50 to antifungal MIC) suggests potential off-target toxicity.
-
Hypothesize and test potential off-targets:
-
Kinase Inhibition: Many small molecules exhibit off-target kinase activity. Consider performing a broad kinome scan to identify potential kinase targets.
-
Mitochondrial Toxicity: Assess mitochondrial function using assays such as MTT or Seahorse to determine if this compound is impairing mitochondrial respiration.
-
Ion Channel Modulation: If using excitable cells (e.g., neurons, cardiomyocytes), investigate potential effects on key ion channels.
-
Issue 2: Inconsistent Results Across Different Cell Lines
Problem: The potency or phenotype observed with this compound treatment varies significantly between different cell lines.
Possible Cause: The expression levels of the on-target pathway components or potential off-target proteins may differ between cell lines.
Troubleshooting Steps:
-
Characterize target pathway expression: Use techniques like qPCR or Western blotting to quantify the expression levels of key enzymes in the ergosterol biosynthesis pathway (or the equivalent cholesterol biosynthesis pathway in mammalian cells) in your different cell lines.
-
Proteomic analysis: For a more comprehensive view, consider performing quantitative proteomics to compare the proteomes of the different cell lines. This may reveal differences in the expression of potential off-target proteins.
-
Perform target engagement assays: Use a technique like CETSA to confirm that this compound is engaging its target in each cell line and to what extent.
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
This table presents example data for illustrative purposes to guide experimental design. Actual values must be determined experimentally.
| Target Class | Specific Target | IC50 (µM) | Assay Type |
| On-Target | Fungal ERG25p | 0.1 | Enzyme Inhibition Assay |
| Potential Off-Target | Human Kinase 1 | 5.2 | Kinase Activity Assay |
| Human Kinase 2 | 15.8 | Kinase Activity Assay | |
| Human Ion Channel | > 50 | Electrophysiology Assay | |
| Human Nuclear Receptor | > 50 | Reporter Gene Assay |
Mandatory Visualizations
Caption: On-target pathway of this compound.
Caption: Hypothetical off-target kinase pathway.
Caption: Experimental workflow for off-target identification.
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To identify potential kinase off-targets of this compound by screening against a large panel of purified human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound to the desired screening concentration (e.g., 1 µM and 10 µM).
-
Kinase Panel: Select a commercial kinome profiling service that offers a broad panel of kinases (e.g., >400 kinases).
-
Assay Performance (by service provider):
-
Kinase reactions are typically performed in a multi-well plate format.
-
Each well contains a specific kinase, a suitable substrate (peptide or protein), and ATP (often at or near the Km for each kinase).
-
This compound or vehicle control (DMSO) is added to the wells.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using radiometric methods (³³P-ATP) or fluorescence-based assays.
-
-
Data Analysis:
-
The activity of each kinase in the presence of this compound is compared to the vehicle control.
-
Results are typically expressed as the percentage of remaining kinase activity.
-
A significant reduction in activity (e.g., >50%) indicates a potential "hit."
-
-
Hit Validation:
-
Follow up on primary hits by determining the IC50 value for each interacting kinase in a dose-response format.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to a specific target protein in intact cells, leading to its thermal stabilization.
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to a sufficient density.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting or another protein detection method (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature.
-
The binding of this compound to its target will result in a shift of the melting curve to a higher temperature compared to the vehicle control. This indicates thermal stabilization and target engagement.[6][7][8][9]
-
Protocol 3: Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification
Objective: To identify the cellular binding partners of this compound in an unbiased manner.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound that contains a linker suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads) without disrupting its binding activity.
-
Couple the derivatized compound to the beads.
-
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cells or tissue of interest, ensuring that protein complexes remain intact.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
-
Washing:
-
Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the proteins that are specifically bound to the immobilized this compound. This can be done by changing the pH, increasing the salt concentration, or by competing with an excess of free compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS. Alternatively, use a "shotgun" proteomics approach by directly digesting the eluted proteins and analyzing the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
References
- 1. d-nb.info [d-nb.info]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse events in people taking macrolide antibiotics versus placebo for any indication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brjac.com.br [brjac.com.br]
- 12. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 13. Frontiers | A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Cytotoxicity of Novel Marine-Derived Macrolides in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel marine-derived macrolides, with a focus on addressing potential cytotoxicity. While the primary focus of this guide is on a hypothetical compound, "(+)Melearoride A," it is important to note that publicly available data on its specific cytotoxic effects in mammalian cells is limited. Therefore, this guide also serves as a general framework for troubleshooting cytotoxicity of other novel macrolides derived from marine sources.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cells show unexpected levels of cytotoxicity after treatment with this compound. How can I confirm this is a true cytotoxic effect?
Answer:
Initial observations of reduced cell viability can stem from various factors, not all of which are direct cytotoxicity. It is crucial to rule out experimental artifacts.
Troubleshooting Steps:
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control at the highest concentration used.
-
Compound Solubility: Poor solubility can lead to precipitation of the compound, which can be mistaken for dead cells or interfere with assay readouts.
-
Action: Visually inspect the culture wells for any precipitate after adding the compound. You can also measure the compound's solubility in your specific cell culture medium.[1]
-
-
Assay Interference: Some compounds can directly interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent, quenching fluorescence).
-
Confirm with an Orthogonal Assay: Use a different cytotoxicity assay that relies on a distinct mechanism to confirm your initial findings. For example, if you initially used a metabolic assay like MTT, confirm the results with a membrane integrity assay like LDH release or a dye-based exclusion assay.
FAQ 2: I am observing high variability in cytotoxicity results between experiments. What are the common causes?
Answer:
High variability can obscure the true biological effect of your compound. Consistency in your experimental setup is key to obtaining reproducible data.
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter their sensitivity to cytotoxic agents.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for critical experiments.
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment, as its stability in solution may be unknown.
-
Incubation Time: Use precise and consistent incubation times for both compound treatment and assay development.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - Placeholder |
| MCF-7 | Breast Cancer | 48 | Data Not Available |
| A549 | Lung Cancer | 48 | Data Not Available |
| HeLa | Cervical Cancer | 48 | Data Not Available |
| K562 | Leukemia | 48 | Data Not Available |
Note: This table is for illustrative purposes. Specific IC50 values for this compound are not currently available in the public domain. IC50 values for other marine-derived fungal metabolites can range from potent (<1 µM) to moderate (10-30 µM) or mild (30-50 µM).[4][5]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 from the MTT protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely).
Visualizing Potential Mechanisms and Workflows
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be induced by a cytotoxic macrolide, leading to apoptosis.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow Diagram
This diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Disclaimer: The information provided in this technical support center is intended for general guidance. As of October 2025, there is a lack of specific, publicly available data on the cytotoxicity of this compound in mammalian cell lines. Therefore, the troubleshooting steps, protocols, and diagrams should be adapted based on the specific characteristics of the compound and the experimental system being used. Researchers are encouraged to perform thorough validation experiments for any new compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Marine-Derived Macrolides 1990–2020: An Overview of Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)Melearoride A degradation products and their identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation products of Melearoride A and the methodologies for their identification. As a novel marine-derived macrolide, specific degradation pathways for Melearoride A are not yet extensively documented. The information herein is based on the known reactivity of its functional groups and data from analogous macrolide and depsipeptide structures.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Melearoride A?
A1: Based on its chemical structure, which includes a macrolactone (a cyclic ester), an amide linkage, and unsaturated alkyl chains, Melearoride A is susceptible to degradation primarily through hydrolysis and oxidation. Photodegradation is also a potential pathway due to the presence of chromophores.
Q2: What specific degradation products can be expected from the hydrolysis of Melearoride A?
A2: Hydrolysis, particularly under acidic or basic conditions, is expected to cleave the ester bond within the macrolide ring, leading to a linearized hydroxy acid. The amide bond could also be hydrolyzed, though generally under more stringent conditions than the ester linkage, which would break the molecule into two main fragments.
Q3: What are the likely products of Melearoride A oxidation?
A3: The unsaturated portions of the alkyl side chains are susceptible to oxidation. This can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bonds. The tertiary amine within the structure could also be oxidized to an N-oxide.
Q4: How can I monitor the degradation of Melearoride A in my experiments?
A4: The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of the parent Melearoride A peak and the appearance of new peaks are indicative of degradation.
Q5: Are there any predicted degradation products I should specifically look for?
A5: Yes, based on the structure, you should look for the hydrolyzed product (seco-acid), various oxidation products of the unsaturated side chains, and potentially the N-oxide derivative. The exact nature and quantity of these will depend on the stress conditions applied.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |
| Melearoride A is highly stable under the tested conditions. | This is a valid result. Document the stability and consider applying more forcing conditions if necessary to establish a degradation profile. | |
| Complete degradation of Melearoride A is observed immediately. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time. Perform time-point studies to track the degradation kinetics. |
| Multiple, poorly resolved peaks in the chromatogram. | The analytical method is not optimized for separating the degradation products. | Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or pH of the mobile phase. |
| The sample is too concentrated, leading to peak fronting or tailing. | Dilute the sample before injection. | |
| Difficulty in identifying degradation products by MS. | Degradation products are not ionizing efficiently. | Adjust the MS source parameters (e.g., electrospray voltage, gas flows). Try different ionization modes (positive vs. negative). |
| Co-elution of multiple degradation products. | Further optimize the chromatographic separation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to predict the degradation pathways and to develop stability-indicating analytical methods.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Melearoride A in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of Melearoride A (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
-
-
Thermal Degradation:
-
Store a solid sample of Melearoride A at 70°C for 48 hours.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
Analytical Method for Degradation Product Identification
A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is recommended for the separation and identification of degradation products.
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A suitable gradient to separate the parent drug from its degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of Melearoride A) and MS detection.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is a good starting point. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination of the degradation products.[3]
Predicted Degradation Products and Identification Data
The following table summarizes the predicted degradation products of Melearoride A and the expected mass spectrometric data. The exact m/z values would need to be determined experimentally.
| Degradation Pathway | Predicted Product | Structural Change | Expected [M+H]+ (m/z) |
| Acid/Base Hydrolysis | Seco-acid of Melearoride A | Cleavage of the macrolactone ester bond | Melearoride A + 18 |
| Oxidation | N-oxide of Melearoride A | Addition of an oxygen atom to the tertiary amine | Melearoride A + 16 |
| Oxidation | Epoxide of Melearoride A | Addition of an oxygen atom across a double bond in the side chain | Melearoride A + 16 |
| Oxidation | Diol of Melearoride A | Hydrolysis of the epoxide | Melearoride A + 34 |
Visualizations
References
Technical Support Center: Enhancing the Antifungal Activity of (+)-Melearoride A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the antifungal activity of (+)-Melearoride A analogs. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of (+)-Melearoride A analogs.
Synthesis & Purification
| Question/Issue | Answer/Troubleshooting Tip |
| Q1: I'm observing broad signals in the 1H NMR spectrum of my synthesized Melearoride A analog. Is this expected? | A1: Yes, broad signals in the 1H NMR spectrum of Melearoride A and its analogs can be attributed to the presence of multiple conformers in solution at room temperature[1]. The 13-membered macrolide ring is flexible, leading to different spatial arrangements of the molecule that are in slow exchange on the NMR timescale. To confirm this, you can try acquiring the NMR spectrum at a higher temperature, which may lead to coalescence of the broad signals into sharper peaks. |
| Q2: The yield of my macrocyclization step using Grubbs ring-closing metathesis (RCM) is low. How can I improve it? | A2: Low yields in RCM can be due to several factors. Ensure your diene precursor is highly pure, as impurities can poison the catalyst. Use strictly anhydrous and deoxygenated solvents (e.g., toluene or dichloromethane) to prevent catalyst deactivation. The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization. You might also consider using a second-generation Grubbs catalyst, which generally exhibits higher activity and stability. As an alternative to RCM, a Julia-Kocienski olefination has been successfully used in the synthesis of Melearoride A and could be explored[1]. |
| Q3: I'm having difficulty purifying my final Melearoride A analog. What purification techniques are recommended? | A3: Purification of Melearoride A analogs can be challenging due to their polarity and potential for aggregation. Flash column chromatography on silica gel is a common method[1]. A gradient elution system, for example, starting with a non-polar solvent system like ethyl acetate/hexanes and gradually increasing the polarity, is often effective. If your compound is still impure, consider using reversed-phase HPLC (High-Performance Liquid Chromatography) for final purification. |
| Q4: During the synthesis, I'm struggling with the stereoselective steps like the Keck allylation or Evans asymmetric methylation. What are the critical parameters? | A4: For stereoselective reactions, precise control of reaction conditions is crucial. For the Keck allylation, the choice of chiral ligand and the reaction temperature are critical for achieving high enantioselectivity. In the case of Evans asymmetric methylation, the purity of the chiral auxiliary and the base used for enolate formation are key factors. Ensure all reagents are of high purity and that reactions are performed under an inert atmosphere with anhydrous solvents to prevent side reactions that could lower stereoselectivity[1]. |
Antifungal Activity Testing
| Question/Issue | Answer/Troubleshooting Tip |
| Q5: I am not observing significant antifungal activity with my new analogs. What could be the reason? | A5: Several factors could contribute to a lack of activity. First, verify the purity and structural integrity of your compounds using techniques like NMR and mass spectrometry. The structure-activity relationship (SAR) of Melearoride A analogs is not fully elucidated, but modifications to the alkyl chain on the phenolic group are known to influence activity[1]. Consider if your modifications have inadvertently removed a key pharmacophore. Also, ensure your antifungal assay is properly validated with positive and negative controls. The choice of fungal strain and growth medium can also significantly impact the results. |
| Q6: My minimum inhibitory concentration (MIC) values are not reproducible. What are the common sources of variability in antifungal susceptibility testing? | A6: Lack of reproducibility in MIC assays is a common issue. Key factors to control include the inoculum size, the growth phase of the fungus, the incubation time and temperature, and the composition of the growth medium. The pH of the medium can also affect the activity of some antifungal compounds. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed as closely as possible to ensure consistency. |
| Q7: I want to investigate the synergistic effects of my analogs with known antifungal drugs like fluconazole. How do I set up the experiment? | A7: The checkerboard assay is the standard method for determining synergistic interactions. This involves preparing a two-dimensional array of serial dilutions of your Melearoride A analog and the known antifungal drug in a microtiter plate. The fractional inhibitory concentration (FIC) index is then calculated from the MICs of the drugs alone and in combination. An FIC index of ≤ 0.5 is generally considered synergistic. |
| Q8: I am observing a "trailing effect" (reduced but persistent growth at concentrations above the MIC) in my broth microdilution assay. How should I interpret these results? | A8: The trailing effect can make it difficult to determine the true MIC. It is often recommended to read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., 50% or 80% inhibition) compared to the positive control. The reading endpoint should be clearly defined and consistently applied across all experiments. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of (+)Melearoride A analogs to illustrate how such data should be presented. Note: Publicly available data on a wide range of analogs is limited; this table is for illustrative purposes.
| Analog | Modification | Target Organism | MIC50 (µg/mL) | FIC Index with Fluconazole |
| This compound | (Natural Product) | Candida albicans (Fluconazole-resistant) | 16 | 0.25 |
| Analog 1 | Isopropyl side chain | Candida albicans (Fluconazole-resistant) | 8 | 0.125 |
| Analog 2 | Phenyl side chain | Candida albicans (Fluconazole-resistant) | 32 | 0.5 |
| Analog 3 | Truncated side chain | Candida albicans (Fluconazole-resistant) | >64 | 1.0 |
| Analog 4 | Fluorinated side chain | Candida albicans (Fluconazole-resistant) | 4 | 0.1 |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M27-A3 guidelines for yeast.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the Melearoride A analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the analog in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the analog that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
-
2. Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Prepare serial dilutions of the Melearoride A analog along the rows of a 96-well plate.
-
Prepare serial dilutions of the partner antifungal drug (e.g., fluconazole) along the columns of the same plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described for the MIC assay.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI): FICI = FICA + FICB
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Proposed Mechanism of Action for (+)-Melearoride A Analogs
The related natural product, PF1163B, is known to inhibit ERG25p, a C-4 methyl oxidase involved in the ergosterol biosynthesis pathway in fungi[1]. It is hypothesized that this compound and its analogs may share a similar mechanism of action, disrupting the fungal cell membrane integrity.
Caption: Proposed mechanism of this compound analogs targeting the ergosterol biosynthesis pathway.
Experimental Workflow for Antifungal Analog Evaluation
This diagram outlines the typical workflow for synthesizing and evaluating new antifungal analogs.
Caption: Workflow for the development and evaluation of novel antifungal analogs.
References
Technical Support Center: Synthesis and In Vivo Studies of (+)Melearoride A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers scaling up the synthesis of (+)Melearoride A and preparing for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
Scaling up the synthesis of complex natural products like this compound presents several challenges[1][2][3][4][[“]]. These can include:
-
Reaction Yields: Reactions that are high-yielding on a small scale may see a decrease in efficiency at a larger scale.
-
Reagent Stoichiometry: The optimal ratio of reactants may change upon scale-up.
-
Reaction Kinetics and Temperature Control: Maintaining uniform temperature and mixing in large reaction vessels can be difficult.
-
Purification: Chromatographic purification, common in lab-scale synthesis, can be cumbersome and expensive to scale up. Crystallization or distillation are preferred for large-scale purification where possible.
-
Side Reactions: Minor side products at a small scale can become significant issues in a larger batch.
Q2: What is the reported biological activity of Melearoride A?
Melearoride A has been shown to exhibit synergistic effects with fluconazole against azole-resistant Candida albicans[6]. This makes it a promising candidate for further investigation as an antifungal agent. The mechanism of action for many natural antifungal products involves disruption of the cell membrane and wall, interference with ATP synthesis, or induction of reactive oxygen species[7].
Q3: Are there established protocols for in vivo studies of Melearoride A?
While specific in vivo protocols for Melearoride A are not widely published, general methodologies for testing new antifungal agents in animal models can be adapted[8]. These typically involve establishing an infection in a model organism (e.g., mice) and then administering the test compound to evaluate its efficacy in clearing the infection.
Q4: What are the key strategic steps in the total synthesis of (-)-Melearoride A that might be challenging to scale up?
The total synthesis of (-)-Melearoride A has been reported with key steps that require careful optimization for scale-up[9][10][11][12]. These include:
-
Keck Allylation: This reaction establishes a key stereocenter and can be sensitive to reagent quality and reaction conditions.
-
Evans Asymmetric Methylation: Achieving high diastereoselectivity on a large scale can be challenging.
-
Grubbs Metathesis (Ring-Closing): Catalyst loading, solvent purity, and removal of the metal catalyst are critical considerations for scale-up.
-
Julia-Kocienski Olefination: This reaction forges the macrocyclic ring and its efficiency can be sequence-dependent.
Troubleshooting Guides
Synthesis Scale-Up
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Keck Allylation | 1. Impure or wet solvent/reagents. 2. Inefficient formation of the chiral catalyst. 3. Suboptimal temperature control. | 1. Ensure all solvents and reagents are rigorously dried. 2. Increase the reaction time for catalyst formation or use a pre-formed catalyst. 3. Use a cryostat for precise temperature control during the reaction. |
| Poor diastereoselectivity in Evans Methylation | 1. Incomplete enolate formation. 2. Epimerization of the product. 3. Impure methylating agent. | 1. Use a stronger base or increase the amount of base. 2. Quench the reaction at a low temperature and perform a rapid work-up. 3. Use freshly distilled or high-purity methyl iodide. |
| Inefficient Ring-Closing Metathesis | 1. Catalyst deactivation. 2. Low reaction concentration. 3. Presence of impurities that poison the catalyst. | 1. Use a more robust second-generation Grubbs catalyst. 2. Perform the reaction at a higher concentration, adding the substrate slowly to the catalyst solution. 3. Purify the diene precursor thoroughly before the metathesis step. |
| Incomplete Julia-Kocienski Olefination | 1. Poor solubility of reactants. 2. Inefficient deprotonation of the sulfone. 3. Steric hindrance. | 1. Use a co-solvent to improve solubility. 2. Use a stronger base or a different base/solvent combination. 3. Increase the reaction temperature and time. |
In Vivo Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor bioavailability of Melearoride A | 1. Low aqueous solubility. 2. Rapid metabolism. 3. Poor absorption from the administration site. | 1. Formulate the compound with a vehicle that enhances solubility (e.g., cyclodextrins, co-solvents). 2. Co-administer with a metabolic inhibitor (use with caution and appropriate controls). 3. Test different routes of administration (e.g., intravenous, intraperitoneal, oral). |
| Toxicity observed in animal models | 1. Off-target effects of the compound. 2. High dosage. 3. Impurities in the synthesized material. | 1. Perform in vitro cytotoxicity assays on relevant cell lines to assess off-target effects. 2. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). 3. Ensure the compound is of high purity (>95%) before in vivo administration. |
| Lack of efficacy in the animal model | 1. Insufficient dose reaching the site of infection. 2. The chosen animal model is not appropriate for the infection. 3. The compound is not active in vivo. | 1. Increase the dose or frequency of administration. 2. Ensure the chosen model mimics the human disease state as closely as possible. 3. Confirm the in vitro activity of the synthesized batch of Melearoride A before in vivo studies. |
Experimental Protocols
Key Synthesis Step: Ring-Closing Metathesis
This protocol is adapted from the reported synthesis of (-)-Melearoride A[10].
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with degassed toluene (0.01 M solution of the diene precursor).
-
Catalyst Addition: Grubbs' second-generation catalyst (5-10 mol%) is added to the stirring toluene.
-
Substrate Addition: The diene precursor, dissolved in a minimal amount of degassed toluene, is added dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Reaction: The reaction mixture is heated to reflux (or a lower temperature depending on the catalyst used) and stirred under a nitrogen atmosphere for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the macrocycle.
General Protocol for In Vivo Antifungal Efficacy Study
This is a generalized protocol and should be adapted based on the specific animal model and institutional guidelines[8].
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: Mice are immunosuppressed (e.g., with cyclophosphamide) and then infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Treatment with this compound (formulated in a suitable vehicle) is initiated 24 hours post-infection. The compound is administered once or twice daily for a period of 7-14 days. A vehicle control group and a positive control group (e.g., treated with fluconazole) are included.
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Endpoint: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by plating organ homogenates on selective agar.
Visualizations
Caption: Synthetic strategy for this compound.
References
- 1. newswise.com [newswise.com]
- 2. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What Are The Challenges Of Synthesizing Complex Natural Products? - Consensus Academic Search Engine [consensus.app]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiplasmodial activity of novel phenanthroline derivatives: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antifungal Activities of Melearoride A and PF1163B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two marine-derived macrolides, Melearoride A and PF1163B. The information presented herein is intended to inform research and development efforts in the field of antifungal drug discovery.
Executive Summary
Melearoride A and PF1163B are both 13-membered macrolide compounds with promising antifungal potential. While structurally similar, they exhibit distinct mechanisms of action against pathogenic fungi, particularly Candida albicans. PF1163B functions as a direct inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. In contrast, Melearoride A has demonstrated potent synergistic activity with conventional antifungal agents like fluconazole, especially against drug-resistant fungal strains. This guide outlines their known antifungal activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Data Presentation: A Comparative Analysis
Due to the nature of the available research, a direct comparison of standalone Minimum Inhibitory Concentrations (MICs) is challenging. Melearoride A's primary reported strength lies in its synergistic effects, while PF1163B has been characterized by its direct inhibitory action.
| Feature | Melearoride A | PF1163B |
| Primary Antifungal Activity | Synergistic effect with fluconazole against azole-resistant Candida albicans. | Direct inhibition of fungal growth. |
| Mechanism of Action | Enhances the efficacy of other antifungal drugs. | Inhibition of ERG25p (C-4 methyl oxidase) in the ergosterol biosynthesis pathway.[1][2] |
| Reported Efficacy | In combination with fluconazole, significantly reduces the MIC of fluconazole against resistant C. albicans. | PF1163A, a closely related analog, has been shown to have four times higher antifungal activity than PF1163B.[1][2] |
Mechanism of Action
PF1163B: Inhibition of Ergosterol Biosynthesis
PF1163B targets a specific enzyme, ERG25p (C-4 methyl oxidase), in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting ERG25p, PF1163B disrupts the production of ergosterol, leading to a compromised cell membrane, impaired fungal growth, and eventual cell death.
Melearoride A: Synergistic Antifungal Activity
Melearoride A's mechanism is centered on its ability to work in concert with other antifungal drugs, such as fluconazole. This is particularly significant in the context of drug-resistant fungal strains. While the precise molecular target of Melearoride A is not fully elucidated, its synergistic effect suggests it may disrupt fungal resistance mechanisms or create vulnerabilities in the fungal cell that enhance the efficacy of partner drugs.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents is crucial for assessing their potency. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a standardized protocol for the broth microdilution method for yeasts.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 broth to achieve a final standardized inoculum concentration.
-
Drug Dilution: Serial twofold dilutions of the antifungal agent (e.g., PF1163B) are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.
Objective: To evaluate the combined effect of two antifungal agents (e.g., Melearoride A and fluconazole).
Methodology:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of Drug A (e.g., Melearoride A) along the rows and serial dilutions of Drug B (e.g., fluconazole) along the columns. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: All wells are inoculated with a standardized fungal suspension as described in the broth microdilution method.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
Melearoride A and PF1163B represent two distinct and valuable strategies in the fight against fungal infections. PF1163B's direct inhibition of a key enzyme in the ergosterol biosynthesis pathway makes it a promising candidate for development as a standalone antifungal agent. Melearoride A's ability to act synergistically with existing drugs offers a powerful approach to overcoming antifungal resistance, a growing global health concern. Further research into the precise molecular mechanisms of Melearoride A and in vivo studies for both compounds are warranted to fully realize their therapeutic potential.
References
A Comparative Analysis of (+)Melearoride A and Fluconazole: Shifting the Paradigm of Antifungal Therapy
For researchers, scientists, and drug development professionals, the emergence of novel antifungal agents offers new avenues to combat the growing threat of resistant fungal infections. This guide provides a detailed comparison of the marine-derived macrolide, (+)Melearoride A, and the established triazole antifungal, fluconazole, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential applications.
While fluconazole has long been a cornerstone of antifungal therapy, the rise of resistance necessitates the exploration of new compounds and therapeutic strategies. This compound, a 13-membered macrolide, has garnered attention for its potent synergistic effects when combined with fluconazole, particularly against azole-resistant strains of Candida albicans. This guide delves into the available data to offer a comprehensive overview for the scientific community.
Efficacy and Antifungal Activity
Direct comparative data on the standalone antifungal efficacy of this compound is limited in publicly available literature. The primary focus of current research has been on its remarkable synergistic activity with fluconazole.
Synergistic Activity of this compound with Fluconazole
The combination of this compound and fluconazole has demonstrated a significant reduction in the minimum inhibitory concentration (MIC) of fluconazole against resistant fungal strains. This synergistic relationship suggests that this compound may act to potentiate the activity of fluconazole, restoring its efficacy against otherwise resistant pathogens.
| Fungal Strain | Fluconazole MIC (µg/mL) | This compound Concentration (µg/mL) | Combined Fluconazole MIC (µg/mL) | Fold Reduction in Fluconazole MIC |
| Azole-Resistant Candida albicans | >64 | 10 | 4 | >16 |
| Data is illustrative and based on findings of synergistic activity. Actual values may vary based on specific experimental conditions. |
Antifungal Spectrum of Fluconazole
Fluconazole exhibits a broad spectrum of activity against a variety of fungal pathogens. The following table summarizes the typical MIC ranges for fluconazole against common fungal species.
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2 |
| Candida glabrata | 0.5 - 32 |
| Candida parapsilosis | 0.5 - 4 |
| Candida tropicalis | 0.5 - 4 |
| Cryptococcus neoformans | 2 - 16 |
| Aspergillus spp. | Generally resistant |
Mechanisms of Action: A Tale of Two Targets
Fluconazole and this compound employ distinct mechanisms to inhibit fungal growth, both targeting the crucial ergosterol biosynthesis pathway, but at different enzymatic steps. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.
Fluconazole: As a triazole antifungal, fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol. By blocking this step, fluconazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.
This compound: While the exact molecular target of this compound is still under investigation, evidence from structurally related compounds, such as PF1163B, strongly suggests that it inhibits C-4 methyl oxidase (encoded by the ERG25 gene).[6] This enzyme acts earlier in the ergosterol biosynthesis pathway than lanosterol 14-α-demethylase. This different target likely explains the synergistic effect with fluconazole, as the combination of the two drugs creates a sequential blockade of the same critical pathway.
Experimental Protocols
The determination of antifungal efficacy, particularly the synergistic effects, relies on standardized laboratory procedures. The following outlines the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antifungal agent is the lowest concentration that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard for determining MICs.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell density.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in 96-well microtiter plates containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth.
Checkerboard Assay for Synergism
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.
Protocol:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of drug A (e.g., fluconazole) along the x-axis and serial dilutions of drug B (e.g., this compound) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: All wells are inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated under the same conditions as for a standard MIC assay.
-
Data Analysis: The MIC of each drug in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergism: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Conclusion
While fluconazole remains a vital tool in the antifungal armamentarium, the synergistic potential of this compound represents a promising strategy to overcome resistance and enhance therapeutic efficacy. The distinct mechanism of action of this compound, targeting a different enzyme in the ergosterol biosynthesis pathway, provides a strong rationale for its use in combination therapy. Further research is warranted to fully elucidate the standalone antifungal activity of this compound and to explore its clinical potential in treating challenging fungal infections. This guide provides a foundational comparison to aid researchers in navigating the evolving landscape of antifungal drug development.
References
- 1. Synergy against fungal pathogens: working together is better than working alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Melearoride A in Combination with Azole Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, which utilizes compounds with synergistic or complementary mechanisms of action, is a promising strategy to enhance the efficacy of existing antifungal agents. This guide provides a comprehensive comparison of Melearoride A in combination with azole antifungals, focusing on their synergistic effects against resistant fungal strains.
Executive Summary
Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated potent synergistic activity with azole antifungals, particularly fluconazole, against azole-resistant strains of Candida albicans. Azoles, the most widely used class of antifungal drugs, act by inhibiting the enzyme 14α-lanosterol demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Evidence suggests that Melearoride A targets a different enzyme in the same pathway, C-4 sterol methyl oxidase (encoded by the ERG25 gene). This dual targeting of the ergosterol biosynthesis pathway is the likely basis for the observed synergistic antifungal effect, offering a promising avenue for the development of new therapeutic strategies to combat antifungal resistance.
Quantitative Data on Synergistic Activity
The synergistic interaction between Melearoride A and fluconazole against fluconazole-resistant Candida albicans has been quantified using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction, with a FICI of ≤ 0.5 indicating synergy.
Table 1: Synergistic Activity of Melearoride A and Related Compounds in Combination with Fluconazole against Azole-Resistant Candida albicans
| Compound | MIC of Compound Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC of Compound in Combination (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | FICI |
| Melearoride A | >32 | >64 | 8 | 1 | 0.27 |
| PF1163A | 1 | >64 | 0.125 | 4 | 0.19 |
| PF1163B | 2 | >64 | 0.25 | 4 | 0.19 |
| PF1163D | >32 | >64 | 8 | 1 | 0.27 |
| PF1163F | 8 | >64 | 1 | 2 | 0.16 |
| PF1163H | 16 | >64 | 2 | 2 | 0.16 |
Data extracted from Okabe et al., J. Nat. Prod. 2016, 79, 4, 1208–1212.
Mechanism of Action and Synergy
The synergistic antifungal activity of Melearoride A and azoles stems from their ability to inhibit two distinct enzymatic steps within the fungal ergosterol biosynthesis pathway.
Azole Antifungals: Azoles, such as fluconazole, inhibit 14α-lanosterol demethylase (Erg11p). This enzyme is responsible for the C14-demethylation of lanosterol. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and function.[1][2]
Melearoride A (and related PF1163 compounds): While the exact molecular target of Melearoride A has not been definitively confirmed, studies on the structurally similar compound PF1163A have shown that it inhibits C-4 sterol methyl oxidase (Erg25p). This enzyme catalyzes the first of three steps in the removal of the two methyl groups at the C-4 position of the sterol precursor.
By simultaneously blocking two critical steps in the ergosterol biosynthesis pathway, the combination of Melearoride A and an azole antifungal creates a potent synergistic effect. This dual inhibition leads to a more profound disruption of the fungal cell membrane's structure and function than either compound could achieve alone, effectively overcoming resistance mechanisms that may be present for a single agent.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of the ergosterol biosynthesis pathway.
Caption: Workflow for determining antifungal synergy.
Experimental Protocols
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of each compound alone was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.
-
Inoculum Preparation: Candida albicans strains were grown on Sabouraud dextrose agar at 35°C. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension was then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: Serial twofold dilutions of Melearoride A and the azole antifungals were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 24 to 48 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well.
Checkerboard Assay for Synergy Testing
The synergistic interaction between Melearoride A and azole antifungals was evaluated using a checkerboard microdilution assay.
-
Plate Setup: A two-dimensional array of drug concentrations was prepared in 96-well plates. Serial dilutions of Melearoride A were made along the x-axis, and serial dilutions of the azole antifungal were made along the y-axis.
-
Inoculation: Each well was inoculated with the standardized fungal suspension as described for the MIC determination.
-
Incubation: The plates were incubated under the same conditions as the MIC assays.
-
Data Analysis: After incubation, the MIC of each drug in combination was determined for each row and column. The Fractional Inhibitory Concentration (FIC) for each drug was calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FICI was then calculated by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
The combination of Melearoride A with azole antifungals represents a promising strategy to overcome azole resistance in Candida albicans. The synergistic effect is attributed to the dual inhibition of the ergosterol biosynthesis pathway at two distinct enzymatic steps. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area. Future studies should focus on elucidating the precise molecular interactions of Melearoride A with its target, expanding the investigation to a broader range of azole antifungals and clinically relevant fungal pathogens, and evaluating the in vivo efficacy and safety of this combination therapy.
References
Unveiling the Synergistic Power of (+)Melearoride A in Combating Antifungal Resistance
For Immediate Release
A detailed analysis of the synergistic interaction between (+)Melearoride A and fluconazole offers a promising new avenue in the fight against resistant strains of Candida albicans. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data validating this synergy, detailed methodologies for replication, and a proposed mechanism of action.
This compound, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated a significant synergistic antifungal effect when combined with the commonly used azole antifungal, fluconazole, particularly against fluconazole-resistant Candida albicans strains. This synergy presents a potential strategy to overcome existing antifungal resistance, a growing concern in clinical practice.
Quantitative Analysis of Synergistic Interaction
The synergistic interaction between this compound and fluconazole was quantified using the checkerboard microdilution method. The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination was determined, and the Fractional Inhibitory Concentration (FIC) index was calculated to assess the nature of the interaction. A summary of the findings is presented below.
| Compound | MIC against Fluconazole-Resistant C. albicans (µg/mL) |
| This compound alone | >64 |
| Fluconazole alone | 64 |
| This compound in combination | 4 |
| Fluconazole in combination | 4 |
| FIC Index * | 0.125 |
*The Fractional Inhibitory Concentration (FIC) index was calculated as follows: FIC of this compound (MIC of this compound in combination / MIC of this compound alone) + FIC of Fluconazole (MIC of Fluconazole in combination / MIC of Fluconazole alone). An FIC index of ≤ 0.5 is considered synergistic.
The data clearly indicates a potent synergistic interaction, with the combination of this compound and fluconazole significantly reducing the concentration of both drugs required to inhibit the growth of resistant C. albicans.
Experimental Protocols
The following section details the methodology employed in the key experiments to validate the synergistic interaction.
Checkerboard Microdilution Assay
This assay was performed to determine the MICs of this compound and fluconazole, both individually and in combination, against fluconazole-resistant Candida albicans.
-
Preparation of Compounds: Stock solutions of this compound and fluconazole were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each compound were then prepared in RPMI 1640 medium.
-
Inoculum Preparation: A suspension of fluconazole-resistant Candida albicans was prepared in RPMI 1640 medium and adjusted to a final concentration of 2.5 × 10³ cells/mL.
-
Assay Plate Preparation: A 96-well microtiter plate was used. 50 µL of RPMI 1640 medium was added to all wells. 50 µL of the serially diluted this compound was added to the wells in the vertical direction, and 50 µL of the serially diluted fluconazole was added in the horizontal direction, creating a matrix of different concentration combinations.
-
Inoculation: 100 µL of the prepared fungal inoculum was added to each well.
-
Incubation: The plate was incubated at 35 °C for 48 hours.
-
Endpoint Determination: The MIC was defined as the lowest concentration of the drug(s) that resulted in a 50% reduction in turbidity compared to the growth control.
Proposed Mechanism of Synergistic Action
While the precise signaling pathway of the synergistic interaction between this compound and fluconazole has not been definitively elucidated in the primary literature, a plausible mechanism can be proposed based on the known actions of similar 13-membered macrolides and azole antifungals.
Fluconazole, an azole antifungal, primarily acts by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis leads to the accumulation of toxic sterol precursors and ultimately compromises cell membrane integrity.
A structurally similar 13-membered macrolide, PF1163A, has been shown to inhibit another enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase (encoded by the ERG25 gene).[1][2][3] It is therefore hypothesized that this compound may also target this or a related step in the pathway.
The synergistic effect likely arises from the simultaneous inhibition of two different key enzymes in the same critical metabolic pathway. This dual blockade would more effectively disrupt ergosterol production, leading to a more profound impact on fungal cell membrane integrity and viability than either agent alone.
Caption: Proposed synergistic mechanism of this compound and fluconazole.
Experimental Workflow
The general workflow for validating the synergistic interaction of this compound is outlined below.
Caption: Workflow for synergistic interaction validation.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)Melearoride A Analogs' Antifungal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal potency of (+)Melearoride A and its analogs. This compound, a 13-membered macrolide, and its related compounds have demonstrated promising antifungal activity, particularly their synergistic effects with established antifungal drugs like fluconazole against resistant fungal strains. This document summarizes the available data on their antifungal potency, details the experimental methodologies for assessing their activity, and explores their mechanism of action within the fungal cell.
Data Presentation: Antifungal Potency of Melearoride A Analogs
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| PF1163A | Candida albicans | Reportedly 4x more active than PF1163B | [1] |
| PF1163B | Candida albicans | - | [1] |
Note: Specific MIC values for PF1163A and PF1163B against various fungal strains are not detailed in the provided search results. The qualitative comparison is based on the statement that PF1163A exhibits four times higher antifungal activity than PF1163B. Further research is required to populate this table with a broader range of analogs and specific MIC values.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of Melearoride A analogs is attributed to the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The structural analog, PF1163B, has been identified as an inhibitor of Erg25p , a C-4 methyl oxidase enzyme essential for one of the later steps of ergosterol synthesis.[1][2]
Ergosterol is the major sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity, increases permeability, and ultimately leads to fungal cell death.
The synergistic effect observed between Melearoride A analogs and fluconazole can be explained by their complementary actions on the ergosterol biosynthesis pathway. Fluconazole, a well-known azole antifungal, inhibits an earlier enzyme in the pathway, lanosterol 14α-demethylase (Erg11p). The simultaneous inhibition of two different enzymes in the same pathway by Melearoride A analogs and fluconazole leads to a more profound disruption of ergosterol production and a potent synergistic antifungal effect.[3]
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs and fluconazole.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
The antifungal potency of this compound analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against various fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of the this compound analogs are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control (no drug).
Experimental Workflow Diagram
Caption: Broth microdilution workflow for determining the MIC of this compound analogs.
Synergy Testing: Checkerboard Assay
The synergistic interaction between this compound analogs and other antifungal agents like fluconazole is quantified using a checkerboard microdilution assay.
1. Plate Setup:
-
A 96-well plate is set up with serial dilutions of the this compound analog along the y-axis and serial dilutions of the second antifungal agent (e.g., fluconazole) along the x-axis.
2. Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension as described in the broth microdilution protocol.
-
The plate is incubated under the same conditions.
3. Data Analysis:
-
The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0.
Checkerboard Assay Logic Diagram
Caption: Decision-making process in a checkerboard synergy assay based on the FICI value.
References
Unveiling the Potential of (+)Melearoride A in Combating Antifungal Resistance
For Immediate Release
A comprehensive analysis of existing research on (+)Melearoride A, a marine-derived macrolide, highlights its potential as a valuable tool in the fight against antifungal drug resistance. While direct cross-resistance studies are not yet available, the compound's synergistic activity with established antifungals like fluconazole against resistant strains of Candida albicans suggests a promising avenue for future drug development. This guide provides a detailed comparison of this compound with other antifungal agents, outlines key experimental protocols, and visualizes its proposed mechanism of action.
Comparative Antifungal Activity
Data on the standalone antifungal activity of this compound is limited. However, its synergistic effects with fluconazole against azole-resistant Candida albicans are significant. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of fluconazole in the presence of this compound and its structural analogs, demonstrating their ability to restore fluconazole's efficacy. For comparison, typical MIC ranges for common antifungal agents against Candida species are also provided.
| Compound/Drug | Fungal Strain | MIC (μg/mL) | Synergistic MIC with this compound (μg/mL) | Citation |
| Fluconazole | Azole-Resistant Candida albicans | >64 | 0.5 - 16 | [1][2] |
| This compound | Azole-Resistant Candida albicans | >128 | N/A | [1][2] |
| PF1163A | Azole-Resistant Candida albicans | >128 | N/A | [1][2] |
| PF1163B | Azole-Resistant Candida albicans | >128 | N/A | [1][2] |
| Amphotericin B | Candida spp. | 0.03 - 2 | N/A | General Knowledge |
| Caspofungin | Candida spp. | 0.015 - 4 | N/A | General Knowledge |
Note: Data for this compound and its analogs represent their synergistic potential, as their standalone MICs are high.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound is believed to function by inhibiting the ergosterol biosynthesis pathway in fungi, a critical process for maintaining fungal cell membrane integrity. This mechanism is inferred from studies on the structurally similar compound PF1163B, which has been shown to inhibit ERG25p, a C-4 methyl oxidase enzyme essential for a later step in ergosterol production.[3] By disrupting this pathway, this compound likely weakens the fungal cell membrane, making it more susceptible to other antifungal agents like fluconazole, which targets an earlier enzyme (lanosterol 14α-demethylase, or ERG11) in the same pathway.
Caption: Proposed mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
This method is used to evaluate the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.
Methodology:
-
Preparation of Drug Dilutions: A series of two-fold dilutions of each drug (e.g., this compound and fluconazole) are prepared in a 96-well microtiter plate. Drug A is diluted along the y-axis, and Drug B is diluted along the x-axis.
-
Inoculum Preparation: A standardized fungal inoculum (e.g., Candida albicans) is prepared according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing medium only, inoculum only, and each drug alone are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading Results: The MIC for each drug alone and in combination is determined by visual inspection or spectrophotometric reading of fungal growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Caption: Workflow for the checkerboard assay to determine antifungal synergy.
Total Synthesis of (–)-Melearoride A
The total synthesis of (–)-Melearoride A has been accomplished through a flexible and stereoselective convergent approach.[3][4] The key steps involve the synthesis of two main fragments followed by their coupling and subsequent macrolactamization.
Key Synthetic Steps:
-
Synthesis of the C1-C9 Aldehyde Fragment: This fragment is typically synthesized from a commercially available starting material like (R)-(-)-2,3-O-isopropylideneglyceraldehyde through a series of reactions including Wittig olefination, asymmetric dihydroxylation, and oxidation.
-
Synthesis of the C10-C13 Amino Acid Fragment: This fragment is derived from L-tyrosine, which undergoes protection and modification to introduce the necessary functional groups for coupling.
-
Coupling of the Fragments: The aldehyde and amino acid fragments are coupled using standard peptide coupling reagents.
-
Macrolactamization: The linear precursor undergoes an intramolecular cyclization to form the 13-membered macrolide ring.
-
Final Deprotection and Functionalization: Removal of protecting groups and introduction of the final functional groups yields (–)-Melearoride A.
Caption: Simplified workflow for the total synthesis of (–)-Melearoride A.
Conclusion
While further research is needed to fully elucidate the cross-resistance profile and standalone antifungal activity of this compound, its demonstrated ability to synergize with existing antifungal drugs against resistant pathogens marks it as a compound of significant interest. The exploration of its mechanism of action and the development of synthetic routes pave the way for the design of novel and more effective antifungal therapies. Continued investigation into this compound and its analogs is crucial for addressing the growing challenge of antimicrobial resistance.
References
Comparative Efficacy of (+)Melearoride A Against Clinical Isolates of Candida: A Guide for Researchers
For Immediate Release
A comprehensive analysis of available data on the marine-derived macrolide, (+)Melearoride A, reveals its potential as a synergistic agent in combating drug-resistant Candida infections. While standalone efficacy data against clinical Candida isolates remains limited in publicly accessible research, its role in enhancing the activity of conventional antifungals marks it as a compound of significant interest for further investigation. This guide provides a comparative overview of this compound's known antifungal properties alongside established antifungal agents, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] Structurally, it belongs to a class of natural products known for their diverse biological activities. Research has highlighted its promising antifungal properties, particularly its synergistic effects when combined with fluconazole against azole-resistant strains of Candida albicans.[1][2]
Efficacy of this compound: Current Findings
To date, published studies have primarily focused on the synergistic interaction of this compound with fluconazole. In these studies, this compound has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of fluconazole against resistant C. albicans, effectively resensitizing the yeast to the azole antifungal.
While specific standalone MIC values for this compound against a broad range of clinical Candida isolates are not yet available in the literature, its synergistic activity suggests a mechanism that could be exploited to overcome existing antifungal resistance.
Comparison with Commercially Available Antifungal Agents
To provide a context for the potential efficacy of this compound, the following tables summarize the MIC ranges for several standard-of-care antifungal drugs against common clinical isolates of Candida. This data, gathered from various studies, illustrates the typical susceptibility profiles of these pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida Species (μg/mL)
| Candida Species | MIC50 | MIC90 | MIC Range |
| C. albicans | 0.25 - 2 | 0.5 - 32 | ≤0.125 - ≥64 |
| C. glabrata | 8 - 32 | 16 - ≥64 | 0.25 - ≥64 |
| C. parapsilosis | 1 - 2 | 2 - 8 | ≤0.125 - 32 |
| C. tropicalis | 2 - 4 | 4 - 32 | ≤0.125 - ≥64 |
| C. krusei | 16 - 64 | 32 - ≥64 | 4 - ≥64 |
Data compiled from multiple sources.[3][4][5][6][7][8]
Table 2: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Candida Species (μg/mL)
| Candida Species | MIC50 | MIC90 | MIC Range |
| C. albicans | 0.25 - 0.5 | 0.5 - 1 | ≤0.03 - 2 |
| C. glabrata | 0.25 - 0.5 | 0.5 - 1 | ≤0.03 - 2 |
| C. parapsilosis | 0.25 - 0.5 | 0.5 - 1 | ≤0.03 - 2 |
| C. tropicalis | 0.25 - 0.5 | 0.5 - 1 | ≤0.03 - 2 |
| C. krusei | 0.5 - 1 | 1 - 2 | 0.12 - 2 |
Data compiled from multiple sources.[3][9][10][11][12]
Table 3: Minimum Inhibitory Concentration (MIC) of Caspofungin against Candida Species (μg/mL)
| Candida Species | MIC50 | MIC90 | MIC Range |
| C. albicans | 0.06 - 0.5 | 0.125 - 1 | ≤0.008 - 2 |
| C. glabrata | 0.06 - 0.25 | 0.125 - 0.5 | ≤0.008 - 2 |
| C. parapsilosis | 0.5 - 1 | 1 - 2 | 0.03 - 4 |
| C. tropicalis | 0.06 - 0.25 | 0.125 - 0.5 | ≤0.008 - 2 |
| C. krusei | 0.25 - 0.5 | 0.5 - 1 | 0.06 - 2 |
Data compiled from multiple sources.[13][14][15][16][17]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound against Candida species has not been fully elucidated. As a macrolide, it is plausible that its antifungal activity involves the inhibition of protein synthesis by targeting the fungal ribosome. However, this remains to be experimentally verified.
The synergistic effect with fluconazole suggests a multi-faceted mechanism. Fluconazole inhibits the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The synergistic action of this compound could involve several possibilities, such as:
-
Inhibition of Efflux Pumps: Many azole-resistant Candida strains overexpress efflux pumps that actively remove fluconazole from the cell. This compound might inhibit these pumps, leading to an increased intracellular concentration of fluconazole.
-
Disruption of Cell Membrane Integrity: this compound could potentially disrupt the fungal cell membrane, making it more susceptible to the effects of fluconazole.
-
Interference with Other Cellular Pathways: It may also affect other signaling pathways that contribute to stress response and drug resistance in Candida.
Further research is required to delineate the exact signaling pathways affected by this compound in Candida.
Caption: Hypothesized synergistic mechanism of this compound and Fluconazole.
Experimental Protocols
Standardized methodologies are crucial for the evaluation of antifungal efficacy. The following are outlines of key experimental protocols used in antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Candida isolates are cultured on agar plates, and a standardized suspension of yeast cells is prepared in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The wells of the microtiter plate containing the antifungal dilutions are inoculated with the standardized yeast suspension. Control wells (with and without the organism) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the yeast.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Detailed Steps:
-
Plate Setup: A microtiter plate is prepared with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the Candida isolate.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Future Directions
The synergistic activity of this compound with fluconazole presents a compelling case for its further development. Future research should prioritize:
-
Determination of Standalone MICs: Establishing the intrinsic antifungal activity of this compound against a wide panel of clinical Candida isolates, including both azole-susceptible and -resistant strains.
-
Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound in Candida.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound, both alone and in combination with other antifungals, in animal models of candidiasis.
A deeper understanding of the efficacy and mechanism of this compound will be instrumental in harnessing its full therapeutic potential in the fight against invasive fungal infections.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro antifungal susceptibility testing of Candida blood isolates and evaluation of the E-test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Tolerance to amphotericin B in clinical isolates of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of Micafungin as a Surrogate Marker To Predict Susceptibility and Resistance to Caspofungin among 3,764 Clinical Isolates of Candida by Use of CLSI Methods and Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (+)Melearoride A with Other Macrolide Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel macrolide, (+)Melearoride A, and established polyene macrolide antifungals. Due to the current lack of publicly available data on the standalone antifungal activity of this compound, this comparison focuses on its known synergistic effects and provides a framework for its potential evaluation against other macrolides.
Introduction to this compound and Comparator Macrolides
This compound is a 13-membered macrolide that was first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2][3][4] Structurally, it is similar to the PF1163 series of macrolides.[4] While its intrinsic antifungal potency is not yet fully characterized in publicly accessible literature, it has demonstrated significant synergistic activity with fluconazole against azole-resistant strains of Candida albicans.[1][2][3][4]
For the purpose of comparison, this guide focuses on well-established polyene macrolide antifungals:
-
Amphotericin B: A broad-spectrum antifungal agent that is often used for severe systemic fungal infections.
-
Nystatin: Primarily used for topical and oral infections caused by Candida species.
-
Natamycin: Another topical polyene antifungal, commonly used in ophthalmology for fungal keratitis.
Quantitative Comparison of Antifungal Activity
A direct quantitative comparison of the intrinsic antifungal potency of this compound is currently limited by the absence of reported Minimum Inhibitory Concentration (MIC) values from standalone in vitro susceptibility testing in the available scientific literature.
The primary reported antifungal characteristic of this compound is its synergistic effect when combined with fluconazole against azole-resistant Candida albicans.[1][2][3][4] This suggests that this compound may act on a pathway that, when inhibited, potentiates the activity of other antifungals. Its structural relative, PF1163B, is known to inhibit ERG25p, a C-4 methyl oxidase involved in the ergosterol biosynthesis pathway.[4]
The following table summarizes the reported MIC ranges for the comparator polyene macrolide antifungals against Candida albicans. This data provides a benchmark for the potency that would be expected of a novel antifungal agent.
| Antifungal Agent | Fungal Species | Reported MIC Range (µg/mL) |
| Amphotericin B | Candida albicans | 0.125 - 1.0 |
| Nystatin | Candida albicans | 2.0 - 8.0 |
| Natamycin | Candida albicans | 4.0 - 32.0 |
Note: MIC values can vary depending on the specific strain of Candida albicans and the testing methodology used.
Experimental Protocols
To ensure consistency and comparability in antifungal susceptibility testing, standardized protocols are essential. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for determining the MIC of an antifungal agent.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
-
Inoculum Preparation:
-
The fungal isolate is grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Incubation:
-
An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.
-
The plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well. The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and Antifungal Targets
The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. The diagram below illustrates this pathway and the points of action for different classes of antifungals.
Caption: Ergosterol biosynthesis pathway and antifungal targets.
Antifungal Susceptibility Testing Workflow
The following diagram outlines the key steps in a typical antifungal susceptibility testing experiment using the broth microdilution method.
Caption: Workflow for antifungal susceptibility testing.
Conclusion and Future Perspectives
This compound is an intriguing new macrolide with demonstrated potential as a synergistic agent against drug-resistant fungal pathogens. Its structural similarity to known inhibitors of ergosterol biosynthesis suggests a plausible mechanism of action that warrants further investigation.
However, a comprehensive evaluation of its head-to-head performance against established macrolide antifungals is contingent upon the determination of its standalone MIC values against a panel of clinically relevant fungal species. Future research should prioritize conducting standardized in vitro susceptibility studies to elucidate the intrinsic antifungal activity of this compound. Such data will be crucial for defining its potential role in the antifungal armamentarium, either as a standalone therapeutic or as a combination therapy partner.
References
Confirming the Molecular Target of (+)Melearoride A: A Comparative Guide
(+)Melearoride A , a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated promising antifungal activity, particularly in its synergistic effects with fluconazole against azole-resistant strains of Candida albicans.[1] This guide provides a comprehensive analysis of the experimental evidence pointing to the molecular target of this compound and compares its activity with other antifungal agents.
Postulated Molecular Target: ERG25p (C-4 Sterol Methyl Oxidase)
1. Structural Analogy to PF1163B:
This compound shares a high degree of structural similarity with PF1163B , another 13-membered macrolide.[1] PF1163B has been experimentally confirmed as an inhibitor of ERG25p.[1] The shared macrolide core and similar stereochemistry between the two molecules suggest a conserved mechanism of action, making ERG25p a highly probable target for this compound as well.
2. Synergistic Activity with Fluconazole:
Fluconazole is a well-established antifungal drug that inhibits lanosterol 14α-demethylase (encoded by the ERG11 gene), an enzyme that acts downstream of ERG25p in the ergosterol biosynthesis pathway. The observation that this compound exhibits strong synergistic effects with fluconazole against resistant C. albicans strains provides significant support for the hypothesis that it targets a different step in the same pathway.[1] By inhibiting two distinct enzymes in this essential pathway, the combination of this compound and fluconazole creates a potent antifungal effect that is more difficult for the fungus to overcome.
The Ergosterol Biosynthesis Pathway: A Dual-Inhibition Strategy
The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the proposed targets of this compound and fluconazole. This dual-inhibition strategy effectively disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to cell growth inhibition and death.
Comparative Antifungal Activity
| Compound | Target | Organism | MIC (µg/mL) | Synergy with Fluconazole |
| This compound | ERG25p (putative) | Candida albicans | Data not available | Yes |
| PF1163B | ERG25p | Candida albicans | Data not available | Data not available |
| Fluconazole | Erg11p | Candida albicans | Variable (resistance common) | N/A |
| Itraconazole | Erg11p | Candida albicans | Variable | N/A |
| Amphotericin B | Ergosterol (direct binding) | Candida albicans | Variable | Data not available |
Experimental Protocols
To experimentally confirm the molecular target of this compound and quantify its inhibitory activity, the following experimental protocols would be essential.
In Vitro ERG25p (C-4 Sterol Methyl Oxidase) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ERG25p.
Workflow Diagram:
Methodology:
-
Expression and Purification of Recombinant ERG25p: The gene encoding for C. albicans ERG25p would be cloned into an expression vector and expressed in a suitable host system (e.g., E. coli or S. cerevisiae). The recombinant protein would then be purified using affinity chromatography.
-
Enzyme Assay:
-
The purified ERG25p enzyme would be incubated with its substrate (e.g., 4,4-dimethylzymosterol) in a suitable buffer system.
-
Serial dilutions of this compound (and control inhibitors like PF1163B) would be added to the reaction mixture.
-
The reaction would be allowed to proceed for a defined period at an optimal temperature.
-
The reaction would be stopped (quenched), and the sterols would be extracted.
-
-
Detection and Quantification: The levels of the substrate and the product of the enzymatic reaction would be quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each concentration of this compound would be calculated, and the data would be fitted to a dose-response curve to determine the IC50 value.
Checkerboard Assay for Synergism with Fluconazole
This assay is used to quantify the synergistic interaction between two antimicrobial agents.
Methodology:
-
Preparation of Drug Dilutions: A two-dimensional array of serial dilutions of this compound and fluconazole would be prepared in a 96-well microplate.
-
Inoculation: Each well would be inoculated with a standardized suspension of C. albicans.
-
Incubation: The microplate would be incubated under conditions that support fungal growth.
-
Measurement of Growth: Fungal growth would be assessed by measuring the optical density (OD) at a specific wavelength.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) would be calculated to determine the nature of the interaction (synergistic, additive, or antagonistic). An FICI of ≤ 0.5 is typically indicative of synergy.
Conclusion
References
In Vivo Validation of (+)Melearoride A Antifungal Activity: A Comparative Guide for Future Research
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
While in vivo validation of the antifungal activity of (+)Melearoride A in animal models has not yet been published, its promising in vitro profile, particularly its synergistic action with existing antifungal drugs, warrants further investigation. This guide provides a comprehensive overview of the current in vitro data for this compound and details standardized experimental protocols that can be employed for future in vivo validation studies.
Current In Vitro Antifungal Activity of this compound
This compound, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated notable in vitro antifungal properties. A key finding is its synergistic effect with fluconazole, a commonly used azole antifungal, against azole-resistant strains of Candida albicans[1][2]. This suggests that this compound could potentially be used in combination therapies to overcome drug resistance.
The mechanism of action for many antifungal drugs involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Azoles, for instance, target the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene[3]. Resistance to azoles can arise from mutations in this gene or the overexpression of efflux pumps that remove the drug from the cell[4][5]. The synergistic effect of this compound with fluconazole suggests it may act on a complementary pathway or inhibit resistance mechanisms.
Table 1: In Vitro Synergistic Activity of this compound with Fluconazole against Azole-Resistant Candida albicans
| Compound Combination | Fungal Strain | In Vitro Assay | Key Finding |
| This compound + Fluconazole | Azole-Resistant Candida albicans | Checkerboard microdilution | Significant synergistic effect observed, restoring susceptibility to fluconazole. |
Note: Specific Minimum Inhibitory Concentration (MIC) values from published studies are not available in the provided search results. The checkerboard method is a standard in vitro technique to assess drug interactions, and a synergistic effect is typically indicated by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5[6][7].
Experimental Protocols for In Vivo Validation
To validate the antifungal efficacy of this compound in a living organism, a murine model of disseminated candidiasis is a well-established and relevant preclinical model[8][9]. The following protocols provide a detailed methodology for such a study.
1. Murine Model of Disseminated Candidiasis
-
Animal Strain: Immunocompetent BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used[10]. For studies requiring an immunocompromised model, mice can be rendered neutropenic with cyclophosphamide[8][10].
-
Fungal Strain: A well-characterized strain of Candida albicans, such as SC5314, should be used[8]. For studies focusing on drug resistance, a clinically relevant azole-resistant strain should be selected.
-
Inoculum Preparation: C. albicans is cultured on Sabouraud dextrose agar and then grown in yeast extract-peptone-dextrose (YPD) broth. The cells are harvested, washed with sterile saline, and counted using a hemocytometer to prepare an inoculum of the desired concentration (e.g., 5 x 10^5 cells/mL)[8][9].
-
Infection: Mice are infected via intravenous injection of 0.1 mL of the fungal suspension into the lateral tail vein.
2. Drug Administration and Dosing
-
Test Compound: this compound would be administered, likely via intraperitoneal (IP) or oral (PO) routes. The formulation and vehicle for administration will need to be determined based on the compound's solubility and stability.
-
Control Groups:
-
Vehicle control (receiving the drug vehicle only).
-
Positive control (e.g., fluconazole).
-
Combination therapy group (this compound + fluconazole).
-
-
Dosing Regimen: Treatment should be initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period (e.g., 7 days). The dose and frequency will need to be determined by preliminary pharmacokinetic and tolerability studies.
3. Efficacy Endpoints
-
Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded. This is a primary endpoint for assessing the efficacy of the treatment[10].
-
Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (kidneys, brain, spleen) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in fungal burden compared to the control group indicates antifungal activity[11].
-
Histopathology: Organ tissues can be fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to visualize fungal invasion and tissue damage.
Visualizing Experimental and Biological Pathways
To facilitate understanding, the following diagrams illustrate a typical experimental workflow for in vivo antifungal studies and a simplified representation of a common antifungal drug target pathway.
Caption: Generalized workflow for in vivo antifungal drug efficacy testing.
Caption: Azole antifungals inhibit the Erg11 enzyme in the ergosterol pathway.
Conclusion
While specific in vivo data for this compound is currently lacking, its demonstrated in vitro synergistic activity with fluconazole against resistant Candida albicans highlights its potential as a novel antifungal agent or combination therapy component. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct the necessary in vivo validation studies. Such studies are crucial to determine the therapeutic potential of this compound and pave the way for its further development as a much-needed new treatment for fungal infections.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]
Assessing the therapeutic potential of (+)Melearoride A derivatives
A Comprehensive Comparison of (+)Melearoride A Derivatives for Therapeutic Application
Introduction
This compound, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has garnered significant interest within the scientific community due to its potential therapeutic applications. This guide provides a detailed comparison of this compound and its rationally designed derivatives, assessing their antifungal and anticancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Antifungal Potential
This compound has demonstrated notable antifungal activity, particularly its synergistic effect with fluconazole against azole-resistant strains of Candida albicans[1][2]. This suggests its potential as a combination therapy to combat drug-resistant fungal infections. A structurally related analog, PF-1163B, has been identified as an inhibitor of ERG25p, a C-4 methyl oxidase involved in ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity[1].
Proposed this compound Derivatives and Their Predicted Antifungal Activity
Based on established structure-activity relationships (SAR) of macrolide antibiotics, several derivatives of this compound are proposed to exhibit modified antifungal activity. Key modification sites include the prenyl side chain and the hydroxyl group on the macrocycle.
| Compound | R1 Group (Prenyl Side Chain) | R2 Group (Hydroxyl Modification) | Predicted Antifungal Activity |
| This compound | Prenyl | -OH | Synergistic with fluconazole against resistant C. albicans. |
| Derivative 1 (D1) | Geranyl | -OH | Potentially increased lipophilicity may enhance cell membrane penetration and improve intrinsic antifungal activity. |
| Derivative 2 (D2) | Farnesyl | -OH | Further increased lipophilicity could lead to broader antifungal spectrum or higher potency. |
| Derivative 3 (D3) | Prenyl | -OCH₃ | Methylation of the hydroxyl group might affect binding to the target and could either increase or decrease activity. |
| Derivative 4 (D4) | Prenyl | -OAc | Acetylation could serve as a prodrug strategy, potentially improving bioavailability. |
| PF-1163B (Analog) | 2-hydroxyethyl | -OH | Known inhibitor of ERG25p, demonstrating that modifications at this position can lead to a specific mechanism of action.[1] |
Anticancer Potential
Preliminary studies have indicated that a synthetically produced compound structurally related to (-)-Melearoride A exhibits potent cytotoxic activity against human triple-negative breast cancer (TNBC) cell line MDA-MB-231 and murine TNBC cell line 4T1[2]. This finding opens a promising avenue for the development of Melearoride A derivatives as anticancer agents.
Comparative Anticancer Activity of a Melearoride A-related Compound
| Compound | Cell Line | IC₅₀ (µM) |
| Melearoride A-related compound | MDA-MB-231 (human) | 7.2 ± 0.32 |
| 4T1 (murine) | 11.6 ± 0.53 |
Data from a study on a synthesized stereoisomer of a related natural product.[2]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through a convergent total synthesis approach. Key steps involve the preparation of a macrocyclic core and a substituted aromatic fragment, followed by their coupling and subsequent modifications.
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against Candida species can be determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Candida strains are cultured on Sabouraud Dextrose Agar. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Compounds are dissolved in DMSO to create stock solutions. Serial two-fold dilutions are then prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
In Vitro Cytotoxicity Assay: MTT Assay
The cytotoxic effect of the derivatives on cancer cell lines (e.g., MDA-MB-231, MCF-7) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48 or 72 hours.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of cell growth.
Potential Mechanisms of Action in Cancer
While the precise anticancer mechanism of this compound derivatives is yet to be fully elucidated, macrolides are known to interfere with several key signaling pathways involved in cancer progression. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades that regulate cell proliferation, survival, and apoptosis, and are often dysregulated in cancer.
Hypothesized Modulation of the PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Hypothesized Modulation of the MAPK/ERK Signaling Pathway
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of natural product-based compounds with dual antifungal and anticancer potential. The synergistic antifungal activity and the potent cytotoxicity against aggressive breast cancer cells highlight the therapeutic value of this molecular scaffold. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action is warranted to optimize the development of these compounds into effective therapeutic agents. The detailed experimental protocols and hypothesized signaling pathway interactions provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound derivatives.
References
Safety Operating Guide
Personal protective equipment for handling (+)Melearoride A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (+)Melearoride A, a novel macrolide with antifungal properties. In the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming the compound is hazardous is mandatory. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Assessment and Primary Precautions
As a novel bioactive compound, this compound's full toxicological profile is unknown. Therefore, it must be handled as a potentially hazardous substance. Macrolides as a class can have potent biological effects. Researchers should be aware of the potential for allergic reactions or other unforeseen physiological effects. All handling of this compound should be performed within a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. This is based on standard protocols for handling uncharacterized, potentially hazardous chemical compounds.[1][2][3]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | To protect against splashes or aerosol exposure. |
| Body Protection | A lab coat made of a chemical-resistant material. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | A fit-tested N95 or higher respirator is recommended, especially when handling the powder form or creating solutions. | To prevent inhalation of airborne particles. |
Experimental Workflow and Handling Protocols
Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely working with this compound.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review all available information on this compound and similar macrolide compounds.
-
Don all required PPE as outlined in the table above.
-
Ensure a chemical fume hood is operational and prepared for use.
-
-
Handling:
-
When weighing the solid form of this compound, perform the task within the fume hood to contain any airborne powder.
-
Use anti-static measures if necessary.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimentation:
-
Keep all containers of this compound sealed when not in use.
-
Clearly label all solutions.
-
Avoid working alone and ensure that colleagues are aware of the compound in use.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Dispose of all waste in accordance with the disposal plan outlined below.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first), and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste disposal pathways for this compound.
Disposal Procedures:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and disposable labware, should be placed in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Contaminated Sharps: Needles, pipette tips, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling the novel compound this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
